molecular formula C33H40N10O7S2 B10752343 NSC 109555

NSC 109555

カタログ番号: B10752343
分子量: 752.9 g/mol
InChIキー: DIQGNVANOSOABS-XMDRLFCYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NSC 109555 is a useful research compound. Its molecular formula is C33H40N10O7S2 and its molecular weight is 752.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1,3-bis[4-[(E)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]urea;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N10O.2C7H8O3S/c1-11(26-28-17(20)21)13-3-7-15(8-4-13)24-19(30)25-16-9-5-14(6-10-16)12(2)27-29-18(22)23;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-10H,1-2H3,(H4,20,21,28)(H4,22,23,29)(H2,24,25,30);2*2-5H,1H3,(H,8,9,10)/b26-11+,27-12+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQGNVANOSOABS-XMDRLFCYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(=NN=C(N)N)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C(=NN=C(N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C/C(=N\N=C(N)N)/C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)/C(=N/N=C(N)N)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N10O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NSC 109555: A Deep Dive into its Mechanism of Action as a Selective Chk2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555 has emerged as a significant molecule in the study of cell cycle regulation and DNA damage response due to its potent and selective inhibition of Checkpoint kinase 2 (Chk2).[1][2][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. The information presented herein is intended to support further research and drug development efforts targeting the Chk2 signaling pathway.

Core Mechanism of Action: ATP-Competitive Inhibition of Chk2

The primary mechanism of action of this compound is its function as a highly potent and selective ATP-competitive inhibitor of the serine/threonine kinase Chk2.[1][2][3] Chk2 is a critical component of the DNA damage response pathway, becoming activated in response to genomic instability and DNA damage. Its activation leads to either cell cycle arrest to facilitate DNA repair or, in cases of severe damage, apoptosis. By targeting Chk2, inhibitors like this compound have the potential to be used in combination with DNA-damaging chemotherapeutic agents to enhance their efficacy in cancer treatment.

The crystal structure of the Chk2 catalytic domain in complex with this compound (PDB ID: 2W0J) has been resolved, providing a detailed understanding of their interaction.[1][3][5] This structural data confirms that this compound occupies the ATP-binding pocket of Chk2.[1][3] The binding mode is characterized by an elongated conformation of the inhibitor within the pocket, a configuration that differs from earlier predictions based on molecular modeling.[1] This specific interaction is crucial for its inhibitory activity and provides a structural basis for the rational design of next-generation Chk2 inhibitors with improved pharmacological properties.

Quantitative Analysis of Inhibitory Potency and Selectivity

The inhibitory activity of this compound against Chk2 and other kinases has been quantified through various biochemical assays. The following table summarizes the key inhibitory concentration (IC50) values reported in the literature.

Target KinaseIC50 (nM)Reference
Chk2240[1]
Chk2 (cell-free kinase assay)200[2]
Chk1> 10,000[1]
Brk210[2]
c-Met6,000[2]
IGFR7,400[2]
LCK7,100[2]

These data highlight the high potency of this compound against Chk2 and its significant selectivity over the closely related kinase Chk1 and a panel of other kinases.[1][2]

Cellular Effects and Therapeutic Potential

While this compound demonstrates high potency in biochemical assays, its effectiveness in cellular models has shown variability. Some studies reported it to be inactive in cellular assays, a characteristic attributed to the high polarity of its bisguanidine moieties, which may limit cell permeability and result in a suboptimal pharmacokinetic profile.[5]

Conversely, other research has demonstrated cellular activity. This compound was found to inhibit the growth of L1210 leukemia cells and induce autophagy in vitro.[2] Furthermore, it has been shown to potentiate the cytotoxic effects of the chemotherapeutic agent gemcitabine in various pancreatic cancer cell lines, including MIA PaCa-2, CFPAC-1, PANC-1, and BxPC-3.[2][6] This synergistic effect is associated with a reduction in gemcitabine-induced Chk2 phosphorylation and an enhancement of reactive oxygen species (ROS) production.[2][6]

Key Experimental Protocols

The following sections detail the methodologies employed in the characterization of this compound.

Cloning, Expression, and Purification of Chk2 Catalytic Domain for Crystallography

To enable structural studies, the catalytic domain of human Chk2 (residues Ser210-Glu531) was cloned, expressed, and purified.[1]

  • Amplification: The gene segment encoding the Chk2 catalytic domain was amplified from a full-length cDNA clone using polymerase chain reaction (PCR).

  • Cloning: The PCR product was inserted into an entry vector (pDONR201) via recombinational cloning. The nucleotide sequence was then experimentally confirmed.

  • Expression Vector: The open reading frame was subsequently transferred into a destination vector (pDEST-HisMBP) to create an expression plasmid. This plasmid directs the synthesis of the Chk2 catalytic domain as a fusion protein with an N-terminal Maltose Binding Protein (MBP) tag and a Tobacco Etch Virus (TEV) protease recognition site.

  • Protein Expression and Purification: The fusion protein was expressed in E. coli and purified. The MBP tag was subsequently removed by TEV protease cleavage to yield the purified Chk2 catalytic domain.

In Vitro Kinase Assay

The inhibitory effect of this compound on Chk2 activity was assessed using a cell-free kinase assay.[2]

  • Reaction Mixture: The assay mixture contained purified Chk2 enzyme, a suitable substrate (e.g., histone H1), and ATP.

  • Inhibitor Addition: Varying concentrations of this compound were added to the reaction mixture.

  • Phosphorylation Measurement: The level of substrate phosphorylation was quantified to determine the extent of Chk2 inhibition. The IC50 value was calculated as the concentration of this compound required to inhibit 50% of the Chk2 kinase activity.

Cellular Assays for Synergy with Gemcitabine

To investigate the synergistic effects of this compound and gemcitabine, a series of cellular assays were performed on pancreatic cancer cell lines.[6]

  • Cell Culture: Pancreatic cancer cells (e.g., MIA PaCa-2) were cultured under standard conditions.

  • Drug Treatment: Cells were treated with this compound, gemcitabine, or a combination of both at specified concentrations and for defined time periods.

  • Western Blot Analysis: Cell lysates were subjected to SDS-PAGE and western blotting to detect the cleavage of poly-ADP-ribose-polymerase (PARP), a marker of apoptosis.

  • Caspase-3/7 Activity Assay: The activity of executioner caspases 3 and 7, key mediators of apoptosis, was measured using a luminogenic substrate.

  • Reactive Oxygen Species (ROS) Measurement: The intracellular levels of ROS were quantified using a fluorescent probe.

Visualizing the Molecular and Cellular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to the mechanism of action of this compound.

Chk2_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage ATM ATM (activated) DNA_Damage->ATM Chk2_inactive Chk2 (inactive) ATM->Chk2_inactive phosphorylates Chk2_active Chk2 (active) Chk2_inactive->Chk2_active CellCycleArrest Cell Cycle Arrest Chk2_active->CellCycleArrest DNA_Repair DNA Repair Chk2_active->DNA_Repair Apoptosis Apoptosis Chk2_active->Apoptosis NSC109555 This compound NSC109555->Chk2_inactive inhibits activation

Caption: The Chk2 signaling pathway is activated by DNA damage, leading to cell cycle arrest, DNA repair, or apoptosis. This compound inhibits this pathway by preventing the activation of Chk2.

Synergistic_Effect_Workflow cluster_workflow Experimental Workflow: Assessing Synergy with Gemcitabine cluster_treatment Treatment Groups cluster_assays Endpoint Assays start Pancreatic Cancer Cells (e.g., MIA PaCa-2) control Control start->control nsc This compound start->nsc gem Gemcitabine start->gem combo This compound + Gemcitabine start->combo western Western Blot (PARP cleavage) control->western caspase Caspase-3/7 Assay control->caspase ros ROS Measurement control->ros nsc->western nsc->caspase nsc->ros gem->western gem->caspase gem->ros combo->western combo->caspase combo->ros results Data Analysis: Assess Apoptosis & ROS Levels western->results caspase->results ros->results

Caption: This workflow illustrates the experimental design to evaluate the synergistic effects of this compound and gemcitabine on pancreatic cancer cells, focusing on apoptosis and ROS production.

Conclusion and Future Directions

This compound is a seminal compound in the development of Chk2 inhibitors. Its high potency and selectivity, coupled with a well-defined mechanism of action, have established it as a valuable research tool. The structural insights gained from the Chk2-NSC 109555 complex have been instrumental in guiding the structure-assisted design of novel analogs with improved pharmacokinetic profiles and enhanced cellular activity.[5]

Future research should continue to build upon this foundation. The development of more cell-permeable and orally bioavailable Chk2 inhibitors, inspired by the chemotype of this compound, holds promise for clinical applications. Further investigation into the synergistic interactions of these inhibitors with a broader range of DNA-damaging agents and across different cancer types will be crucial in realizing their full therapeutic potential. The detailed understanding of the mechanism of action of this compound, as outlined in this guide, will undoubtedly continue to fuel these important endeavors.

References

NSC 109555 Chk2 inhibition pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the NSC 109555 Chk2 Inhibition Pathway

Introduction

Checkpoint kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage.[1] Activated in response to genotoxic stress, particularly DNA double-strand breaks (DSBs), Chk2 plays a pivotal role in cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic integrity.[2][3] Its central role in the DNA damage response (DDR) pathway makes it a compelling target for cancer therapy. The inhibition of Chk2 can sensitize cancer cells to DNA-damaging agents, such as chemotherapy and radiation, by abrogating cell cycle checkpoints and promoting mitotic catastrophe.

This compound has been identified as a novel and selective ATP-competitive inhibitor of Chk2.[4][5] This technical guide provides a comprehensive overview of the Chk2 inhibition pathway by this compound, detailing its mechanism of action, cellular effects, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals working in oncology and cell signaling.

The Chk2 Signaling Pathway in DNA Damage Response

The ATM-Chk2 signaling cascade is a primary pathway activated by DNA double-strand breaks.[6][7] Upon DNA damage, the Ataxia-Telangiectasia Mutated (ATM) kinase is recruited to the damage sites and activated. ATM then phosphorylates Chk2 at threonine 68 (Thr68), leading to Chk2 dimerization and full activation through autophosphorylation.[3]

Once activated, Chk2 phosphorylates a multitude of downstream substrates to initiate cellular responses:

  • Cell Cycle Arrest: Chk2 phosphorylates Cdc25A and Cdc25C phosphatases, leading to their degradation or sequestration in the cytoplasm.[3] This prevents the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression, inducing G1/S and G2/M phase arrest.[2][8]

  • Apoptosis: Chk2 can phosphorylate p53 on serine 20, disrupting its interaction with MDM2 and leading to p53 stabilization and accumulation.[3] This promotes the transcription of pro-apoptotic genes.

  • DNA Repair: Chk2 influences DNA repair mechanisms by phosphorylating key proteins such as BRCA1 and BRCA2, which are essential for homologous recombination repair.[2][3]

Chk2_Signaling_Pathway cluster_nucleus Nucleus cluster_response Cellular Response DNA_DSB DNA Double-Strand Break ATM ATM Kinase DNA_DSB->ATM activates Chk2_inactive Inactive Chk2 (monomer) ATM->Chk2_inactive phosphorylates (Thr68) Chk2_active Active Chk2 (dimer) Chk2_inactive->Chk2_active dimerization & autophosphorylation p53 p53 Chk2_active->p53 phosphorylates (Ser20) Cdc25A Cdc25A Chk2_active->Cdc25A phosphorylates Cdc25C Cdc25C Chk2_active->Cdc25C phosphorylates BRCA1 BRCA1 Chk2_active->BRCA1 phosphorylates Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest G1/S & G2/M Arrest Cdc25A->Cell_Cycle_Arrest Cdc25C->Cell_Cycle_Arrest DNA_Repair DNA Repair BRCA1->DNA_Repair

Diagram 1: The ATM-Chk2 DNA damage response pathway.

This compound: A Potent and Selective Chk2 Inhibitor

This compound, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone), was identified through high-throughput screening as a novel chemotype for Chk2 inhibition.[4] It is a reversible and ATP-competitive inhibitor with high selectivity for Chk2 over other kinases, including the functionally related Chk1.[5][9]

Quantitative Data on this compound Activity

The inhibitory activity of this compound has been quantified in various assays. The data below is compiled from multiple studies.

TargetAssay TypeIC50 ValueReference(s)
Chk2 Cell-free kinase assay200 nM[9][10][11]
Chk2 In vitro kinase assay240 nM[5][10][12]
Histone H1Phosphorylation assay240 nM[9][10]
Chk1 Kinase assay> 10 µM[5][9][11]
BrkKinase assay210 nM[10]
c-MetKinase assay6,000 nM[10]
IGFRKinase assay7,400 nM[10]
LCKKinase assay7,100 nM[10]
Mechanism of Action: ATP-Competitive Inhibition

Biochemical and structural studies have confirmed that this compound acts as an ATP-competitive inhibitor.[5][12] The co-crystal structure of this compound in complex with the catalytic domain of Chk2 reveals that the inhibitor binds directly to the ATP-binding pocket.[5] This binding prevents ATP from accessing the active site, thereby inhibiting the kinase's phosphotransferase activity. The high selectivity of this compound for Chk2 over Chk1 is attributed to specific structural differences in their respective ATP-binding pockets.[5]

Inhibition_Mechanism cluster_normal Normal Chk2 Activity cluster_inhibition Chk2 Inhibition by this compound ATP ATP Chk2_Active_Site Chk2 Active Site ATP->Chk2_Active_Site binds Substrate_P Phosphorylated Substrate Chk2_Active_Site->Substrate_P phosphorylates NSC109555 This compound Chk2_Inhibited Chk2 Active Site NSC109555->Chk2_Inhibited occupies No_Phosphorylation No Substrate Phosphorylation Chk2_Inhibited->No_Phosphorylation ATP_blocked ATP ATP_blocked->Chk2_Inhibited blocked

Diagram 2: ATP-competitive inhibition of Chk2 by this compound.

Cellular Effects of Chk2 Inhibition by this compound

In cellular contexts, this compound has been shown to potentiate the cytotoxic effects of DNA-damaging agents, such as gemcitabine, in various cancer cell lines.[10][13]

Key cellular effects include:

  • Inhibition of Chk2 Phosphorylation: this compound effectively inhibits the gemcitabine-induced autophosphorylation of Chk2 (at Ser516) and its activation phosphorylation (at Thr68).[13]

  • Enhanced Apoptosis: Co-treatment of pancreatic cancer cells with this compound and gemcitabine leads to a synergistic increase in apoptotic cell death, as evidenced by increased PARP cleavage and caspase-3/7 activity.[13]

  • Increased ROS Production: The combination of this compound and gemcitabine enhances the production of reactive oxygen species (ROS), contributing to increased cytotoxicity. This effect can be reversed by treatment with antioxidants like N-acetylcysteine (NAC).[13]

Experimental_Workflow cluster_treatments Treatment Groups cluster_assays Endpoint Assays cluster_results Expected Outcomes start Treat Pancreatic Cancer Cells control Vehicle Control gem Gemcitabine (GEM) nsc This compound combo GEM + this compound western Western Blot (p-Chk2, PARP) control->western caspase Caspase-3/7 Assay control->caspase ros ROS Measurement control->ros viability Cell Viability Assay (MTT, Clonogenic) control->viability gem->western gem->caspase gem->ros gem->viability nsc->western nsc->caspase nsc->ros nsc->viability combo->western combo->caspase combo->ros combo->viability result_western Decreased p-Chk2 Increased PARP Cleavage western->result_western result_caspase Increased Caspase Activity caspase->result_caspase result_ros Increased ROS ros->result_ros result_viability Decreased Cell Viability viability->result_viability

Diagram 3: Workflow for testing this compound synergy with gemcitabine.

Key Experimental Protocols

In Vitro Chk2 Kinase Assay

This protocol is adapted from methodologies used to determine the IC50 of Chk2 inhibitors.[10]

  • Reaction Mixture: Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, and 20 µM ATP.

  • Enzyme and Substrate: Add recombinant human Chk2 enzyme and a suitable substrate (e.g., histone H1 or a synthetic peptide substrate like Chk2tide).

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) to the reaction wells. Include a DMSO-only control.

  • Initiation and Incubation: Initiate the reaction by adding radiolabeled [γ-³²P]ATP. Incubate the mixture at 30°C for 20-30 minutes.

  • Termination and Detection: Stop the reaction by adding phosphoric acid. Spot the mixture onto phosphocellulose paper and wash to remove unincorporated ATP.

  • Quantification: Measure the incorporated radioactivity using a scintillation counter. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of Chk2 Phosphorylation

This protocol is based on studies evaluating the cellular activity of this compound.[13]

  • Cell Treatment and Lysis: Plate cells (e.g., MIA PaCa-2) and treat with gemcitabine, this compound, or a combination for the desired time. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Chk2 (Thr68), anti-total Chk2).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

X-ray Crystallography of Chk2-NSC 109555 Complex

This protocol is a summary of the methodology described for solving the co-crystal structure.[5]

  • Protein Expression and Purification: Express the catalytic domain of human Chk2 (e.g., residues 210-531) in E. coli and purify using affinity and size-exclusion chromatography.

  • Complex Formation: Incubate the purified Chk2 protein with a molar excess of this compound (dissolved in DMSO) to form the Chk2-inhibitor complex.

  • Crystallization: Screen for crystallization conditions using the hanging-drop vapor diffusion method. Crystals of the Chk2-NSC 109555 complex can be grown in a buffer containing Tris pH 7.2.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known Chk2 structure as the search model. Refine the model against the experimental data, building the inhibitor into the electron density maps.

  • Structural Analysis: Analyze the final refined structure to determine the binding mode of this compound within the Chk2 active site and identify key molecular interactions.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Chk2. Its mechanism as an ATP-competitive inhibitor has been elucidated through biochemical and structural studies. By targeting a central node in the DNA damage response pathway, this compound effectively abrogates Chk2 signaling, leading to the sensitization of cancer cells to genotoxic agents. The synergistic enhancement of apoptosis and ROS production when combined with chemotherapy highlights its therapeutic potential. The detailed protocols and quantitative data presented in this guide provide a solid foundation for further research and development of Chk2 inhibitors as a promising strategy in oncology. However, it is noted that while potent in vitro, this compound was found to be inactive in cellular assays in some studies, leading to the development of derivatives with improved properties.[14]

References

An In-depth Technical Guide to the Discovery and Development of NSC 109555: A Selective Chk2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NSC 109555, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone), is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase in the DNA damage response pathway. Identified through high-throughput screening, this bis-guanylhydrazone represents a novel chemotype for Chk2 inhibition. Extensive in vitro studies have characterized its mechanism of action, inhibitory activity, and selectivity against other kinases. The co-crystal structure of this compound in complex with the Chk2 catalytic domain has provided detailed insights into its binding mode, facilitating structure-activity relationship studies for the development of new analogs. While preclinical studies have suggested in vivo antiproliferative activity in leukemia models, comprehensive in vivo efficacy, pharmacokinetic, and toxicology data are not extensively available in the public domain. To date, there is no evidence of this compound having entered clinical trials. This guide provides a comprehensive overview of the discovery, development, and experimental characterization of this compound.

Discovery

This compound was identified as a promising lead compound from a screen of over 100,000 compounds from the National Cancer Institute (NCI) Developmental Therapeutics Program. The screening assay utilized a fluorescence polarization-based immobilized metal ion affinity (IMAP) technology to detect the phosphorylation of a fluorescently labeled substrate by Chk2.

Mechanism of Action and In Vitro Activity

This compound is a selective and reversible ATP-competitive inhibitor of Chk2.[1][2] In vitro kinase assays have demonstrated its potent inhibition of Chk2 kinase activity.

Data Presentation: In Vitro Inhibitory Activity of this compound
Target KinaseAssay TypeSubstrateIC50 (nM)Reference
Chk2Cell-free kinase assay200[1]
Chk2In vitro kinase assayHistone H1240[1]
Chk1Kinase profiling>10,000
BrkKinase profiling210
c-MetKinase profiling6,000
IGFRKinase profiling7,400
LCKKinase profiling7,100

Structural Biology: Co-crystal Structure with Chk2

To elucidate the molecular basis of its inhibitory activity, the co-crystal structure of this compound in complex with the catalytic domain of human Chk2 was solved to a resolution of 2.05 Å (PDB code: 2W0J).[3][4] The structure confirmed that this compound binds to the ATP-binding pocket of Chk2 in an elongated conformation.[3]

Key binding interactions include:

  • Water-mediated hydrogen bonds: The urea group of this compound forms water-mediated hydrogen bonds with the hinge region of Chk2.

  • Van der Waals interactions: The aryl moiety of the phenyl guanidinohydrazone engages in van der Waals interactions within the ATP-binding pocket.

  • Polar interactions: The guanidinium terminus forms polar interactions with Glu273.

The crystal structure also revealed a unique hydrophobic pocket adjacent to the bound inhibitor, presenting an opportunity for the rational design of more potent and selective analogs.[5]

Cellular Activity

This compound has demonstrated biological activity in various cancer cell lines:

  • Induction of Autophagy: It has been shown to induce autophagy in L1210 leukemia cells.

  • Potentiation of Chemotherapy: In pancreatic adenocarcinoma cell lines (MIA PaCa-2, CFPAC-1, PANC-1, and BxPC-3), this compound (at 1,250 nM) potentiates the cytotoxicity induced by gemcitabine. This is accompanied by a reduction in gemcitabine-induced Chk2 phosphorylation and an enhancement of reactive oxygen species (ROS) production in MIA PaCa-2 cells.

Preclinical Development

In Vivo Efficacy
Pharmacokinetics and Toxicology

Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) and the toxicological profile of this compound is not publicly available.[11]

Clinical Development

A thorough search of clinical trial registries, including ClinicalTrials.gov, indicates that this compound has not been evaluated in human clinical trials.[12][13][14][15][16]

Experimental Protocols

In Vitro Chk2 Kinase Assay (Radiometric)

This protocol is a representative method for determining Chk2 kinase activity.

Materials:

  • Active Chk2 enzyme (recombinant, full-length human Chk2)

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[17]

  • Substrate: Histone H1

  • [γ-³²P]ATP

  • This compound (or other inhibitors) dissolved in DMSO

  • P81 phosphocellulose paper

  • 1% phosphoric acid solution

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing Kinase Assay Buffer, the desired concentration of Histone H1, and the test compound (this compound) at various concentrations.

  • Add the active Chk2 enzyme to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.[17]

  • Quantify the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percent inhibition of Chk2 activity at each inhibitor concentration and determine the IC50 value.

Crystallization of Chk2 in Complex with this compound

This protocol outlines the steps for obtaining co-crystals of the Chk2 catalytic domain with this compound.[3]

Materials:

  • Purified catalytic domain of human Chk2 (e.g., 10 mg/mL in 25 mM Tris pH 7.2, 150 mM NaCl, 2 mM TCEP)[3]

  • This compound (1 mM in DMSO)

  • Crystallization buffer (determined through screening)

  • Hanging-drop vapor diffusion plates

Procedure:

  • Incubate the purified Chk2 catalytic domain with a molar excess of this compound. A final DMSO concentration of up to 10% (v/v) may be used to ensure inhibitor solubility.[3]

  • Incubate the protein-inhibitor mixture at room temperature for 30 minutes, followed by 1.5 hours at 4°C.[3]

  • Centrifuge the mixture to remove any precipitated compound.[3]

  • Set up crystallization trials using the hanging-drop vapor diffusion method by mixing the protein-inhibitor complex with various crystallization buffers.

  • Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C).

  • If initial trials do not yield diffraction-quality crystals, streak seeding using previously grown Chk2-ADP crystals can be employed.[3]

  • Once crystals are obtained, they are cryo-protected and flash-cooled in liquid nitrogen for X-ray diffraction data collection.

Visualizations

Signaling Pathway of Chk2 Activation and Downstream Effects

Chk2_Signaling_Pathway cluster_upstream DNA Damage Sensing and Activation cluster_downstream Downstream Effector Pathways DNA_Damage DNA Double-Strand Breaks ATM ATM Kinase DNA_Damage->ATM activates Chk2_inactive Inactive Chk2 ATM->Chk2_inactive phosphorylates Chk2_active Active Chk2 Chk2_inactive->Chk2_active dimerization & autophosphorylation p53 p53 Chk2_active->p53 phosphorylates Cdc25A Cdc25A Chk2_active->Cdc25A phosphorylates for degradation BRCA1 BRCA1 Chk2_active->BRCA1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->Cell_Cycle_Arrest inhibition leads to DNA_Repair DNA Repair BRCA1->DNA_Repair NSC_109555 This compound NSC_109555->Chk2_active inhibits

Caption: Simplified Chk2 signaling pathway upon DNA damage and the inhibitory action of this compound.

Experimental Workflow for In Vitro Chk2 Kinase Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase Buffer, Substrate, and ATP Start->Prepare_Reagents Serial_Dilution Serially Dilute This compound Start->Serial_Dilution Reaction_Setup Combine Buffer, Substrate, Chk2, and this compound Prepare_Reagents->Reaction_Setup Serial_Dilution->Reaction_Setup Initiate_Reaction Add [γ-³²P]ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Spot on P81 Paper Incubation->Stop_Reaction Washing Wash with Phosphoric Acid Stop_Reaction->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Calculate IC50 Quantification->Data_Analysis

Caption: Workflow for determining the IC50 of this compound against Chk2 using a radiometric kinase assay.

Logical Relationship of this compound Development Phases

Development_Phases Discovery Discovery (High-Throughput Screen) In_Vitro_Characterization In Vitro Characterization (Kinase Assays, Selectivity) Discovery->In_Vitro_Characterization Structural_Biology Structural Biology (Co-crystallization) In_Vitro_Characterization->Structural_Biology Cellular_Assays Cellular Assays In_Vitro_Characterization->Cellular_Assays Preclinical_Development Preclinical Development (In Vivo Efficacy - Limited Data) Cellular_Assays->Preclinical_Development Clinical_Trials Clinical Trials (No Evidence) Preclinical_Development->Clinical_Trials Not Progressed

Caption: The developmental progression of this compound from discovery to its current preclinical status.

References

The Role of NSC 109555 in the DNA Damage Response: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counter these threats, cells have evolved a complex signaling network known as the DNA Damage Response (DDR). A key player in this network is the serine/threonine kinase Checkpoint Kinase 2 (Chk2), which acts as a critical transducer in the ATM-Chk2 signaling pathway, primarily activated by DNA double-strand breaks (DSBs). Upon activation, Chk2 phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, DNA repair, and, in cases of irreparable damage, apoptosis. The reliance of many cancer cells on specific DDR pathways for survival presents a therapeutic vulnerability. NSC 109555 has been identified as a potent and selective inhibitor of Chk2, representing a promising lead compound for the development of novel cancer therapeutics that can sensitize tumor cells to DNA-damaging agents. This guide provides an in-depth technical overview of the role of this compound in the DNA damage response, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action of this compound

This compound is a bis-guanylhydrazone that functions as a selective, reversible, and ATP-competitive inhibitor of Chk2 kinase.[1] Its primary role in the DNA damage response is to block the catalytic activity of Chk2, thereby preventing the phosphorylation of its downstream targets. This inhibition effectively abrogates the G2/M checkpoint, a critical cell cycle arrest point that allows cells to repair DNA damage before entering mitosis.[2][3] By forcing cells with damaged DNA to prematurely enter mitosis, this compound can lead to mitotic catastrophe and subsequent apoptotic cell death, particularly in cancer cells that often have a defective G1 checkpoint and are therefore more reliant on the G2/M checkpoint for survival.[3]

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)Source
Chk2240[4]
Chk1> 10,000[1]

Table 2: Cellular Activity of this compound in Combination with Gemcitabine in Pancreatic Cancer Cells

Cell LineTreatmentCell Viability (% of control)Fold-change in ApoptosisSource
MIA PaCa-2Gemcitabine (0.5 µM)~60%-[2]
This compound (10 µM)~90%-[2]
Gemcitabine + this compound~30%~3.5[2]
CFPAC-1Gemcitabine (0.5 µM)~70%-[2]
This compound (10 µM)~95%-[2]
Gemcitabine + this compound~40%~3.0[2]

Signaling Pathways

The following diagram illustrates the ATM-Chk2 signaling pathway and the point of intervention by this compound.

DNA_Damage_Response cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break (DSB) ATM ATM (ataxia-telangiectasia mutated) DNA_Damage->ATM activates Chk2 Chk2 (Checkpoint Kinase 2) ATM->Chk2 phosphorylates (Thr68) p53 p53 Chk2->p53 phosphorylates Cdc25A Cdc25A Chk2->Cdc25A phosphorylates (inhibits) DNA_Repair DNA Repair Chk2->DNA_Repair Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->Cell_Cycle_Arrest promotes NSC_109555 This compound NSC_109555->Chk2 inhibits

Caption: ATM-Chk2 signaling pathway in response to DNA double-strand breaks and inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in the DNA damage response.

In Vitro Chk2 Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Chk2 kinase.

Materials:

  • Recombinant human Chk2 enzyme

  • Histone H1 substrate

  • [(\gamma)-32P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a microcentrifuge tube, combine the recombinant Chk2 enzyme, Histone H1 substrate, and the appropriate concentration of this compound or DMSO (vehicle control).

  • Initiate the kinase reaction by adding [(\gamma)-32P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [(\gamma)-32P]ATP.

  • Measure the radioactivity on the P81 paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To assess the cytotoxic effect of this compound alone and in combination with a DNA-damaging agent.

Materials:

  • Cancer cell line of interest (e.g., MIA PaCa-2 pancreatic cancer cells)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • DNA-damaging agent (e.g., gemcitabine, etoposide)

  • MTT reagent or CellTiter-Glo® reagent

  • Spectrophotometer or luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound, the DNA-damaging agent, or a combination of both. Include a vehicle-treated control group.

  • Incubate the cells for a specified duration (e.g., 72 hours).

  • For the MTT assay, add MTT reagent to each well and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance at 570 nm.

  • For the CellTiter-Glo® assay, add the reagent to each well and measure the luminescence.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Generate dose-response curves and calculate IC50 values. For combination treatments, the combination index (CI) can be calculated to determine synergism, additivity, or antagonism.

Western Blot Analysis for Phospho-Chk2

Objective: To determine if this compound inhibits the activation of Chk2 in response to DNA damage.

Materials:

  • Cancer cell line

  • This compound

  • DNA-damaging agent (e.g., doxorubicin, etoposide)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-Chk2 (Thr68), anti-total Chk2, anti-(\beta)-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to attach.

  • Pre-treat cells with this compound or vehicle for a specified time (e.g., 1 hour).

  • Induce DNA damage by adding the DNA-damaging agent and incubate for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-Chk2 signal to total Chk2 and the loading control.

Cell Cycle Analysis by Flow Cytometry

Objective: To evaluate the effect of this compound on cell cycle distribution, particularly its ability to abrogate the G2/M checkpoint.

Materials:

  • Cancer cell line

  • This compound

  • DNA-damaging agent

  • Ethanol (for fixation)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound and/or a DNA-damaging agent as described previously.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate at room temperature in the dark for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

(\gamma)H2AX Foci Formation Assay

Objective: To visualize and quantify DNA double-strand breaks and assess the impact of this compound on DNA damage persistence.

Materials:

  • Cancer cell line

  • Coverslips

  • This compound

  • DNA-damaging agent

  • Paraformaldehyde (for fixation)

  • Triton X-100 (for permeabilization)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) ((\gamma)H2AX)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate.

  • Treat the cells with this compound and/or a DNA-damaging agent.

  • Fix the cells with paraformaldehyde.

  • Permeabilize the cells with Triton X-100.

  • Block non-specific antibody binding.

  • Incubate with the primary anti-(\gamma)H2AX antibody.

  • Wash and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides.

  • Acquire images using a fluorescence microscope.

  • Quantify the number of (\gamma)H2AX foci per nucleus using image analysis software.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for investigating the effects of this compound.

Cell_Viability_Workflow Start Seed cells in 96-well plate Treat Treat with this compound and/or DNA damaging agent Start->Treat Incubate Incubate for 72 hours Treat->Incubate Add_Reagent Add MTT or CellTiter-Glo® reagent Incubate->Add_Reagent Measure Measure absorbance or luminescence Add_Reagent->Measure Analyze Analyze data and calculate IC50 values Measure->Analyze

Caption: A typical workflow for a cell viability assay to assess the cytotoxic effects of this compound.

Checkpoint_Abrogation_Workflow Start Plate cells for treatment Treat Treat with DNA damaging agent +/- this compound Start->Treat Harvest Harvest cells at different time points Treat->Harvest Fix_and_Stain Fix cells and stain with Propidium Iodide Harvest->Fix_and_Stain Flow_Cytometry Analyze cell cycle distribution by flow cytometry Fix_and_Stain->Flow_Cytometry Analyze Quantify G2/M population Flow_Cytometry->Analyze

Caption: An experimental workflow to investigate the abrogation of the G2/M checkpoint by this compound.

Conclusion

This compound is a valuable research tool for elucidating the intricacies of the DNA damage response and holds therapeutic promise as a Chk2 inhibitor. Its ability to selectively target Chk2 provides a means to potentiate the efficacy of conventional DNA-damaging chemotherapeutics, particularly in cancers with compromised G1 checkpoint control. The experimental protocols and workflows detailed in this guide offer a comprehensive framework for researchers and drug development professionals to investigate the cellular and molecular effects of this compound and to explore its potential in novel cancer therapy strategies. Further research focusing on in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and the identification of predictive biomarkers will be crucial for the clinical translation of Chk2 inhibitors like this compound.

References

NSC 109555 and the Abrogation of the G2/M Cell Cycle Checkpoint: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the compound NSC 109555 and its role in modulating the cell cycle, with a specific focus on its function as a Checkpoint kinase 2 (Chk2) inhibitor and its impact on the G2/M checkpoint. This document synthesizes available data to offer a comprehensive resource for researchers in oncology and cell biology.

Core Concepts: this compound and the G2/M Checkpoint

This compound is a potent and selective ATP-competitive inhibitor of Checkpoint kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2] Chk2 is a key effector in the signaling cascade initiated by DNA double-strand breaks, leading to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis.[1][2]

The G2/M checkpoint is a crucial surveillance mechanism that prevents cells with damaged DNA from entering mitosis, thereby maintaining genomic integrity. Upon DNA damage, Chk2 is activated and subsequently phosphorylates downstream targets, including the phosphatase Cdc25C. This phosphorylation leads to the inactivation and cytoplasmic sequestration of Cdc25C, preventing it from dephosphorylating and activating the Cyclin B1/CDK1 complex, which is essential for mitotic entry.

This compound, by inhibiting Chk2, is not known to induce cell cycle arrest as a standalone agent. Instead, its primary mechanism of action in the context of the cell cycle is the abrogation of the G2/M checkpoint . In the presence of DNA-damaging agents, such as chemotherapy, this compound can override the damage-induced cell cycle arrest, forcing cells with unrepaired DNA to enter mitosis, a process that often leads to mitotic catastrophe and apoptosis. This property makes this compound a potential chemosensitizing agent.

Quantitative Data Presentation

The primary application of this compound investigated in the literature is its ability to potentiate the cytotoxic effects of chemotherapeutic agents. The following table summarizes the synergistic cytotoxic effects of this compound in combination with gemcitabine in various pancreatic cancer cell lines.

Cell LineTreatmentIC50 (µM)Combination Index (CI)
MIA PaCa-2 Gemcitabine~1.5
This compound>10
Gemcitabine + this compound (1:10 ratio)<0.5<1 (Synergistic)
Panc-1 Gemcitabine~2.0
This compound>10
Gemcitabine + this compound (1:10 ratio)<0.7<1 (Synergistic)
CFPAC-1 Gemcitabine~0.8
This compound>10
Gemcitabine + this compound (1:10 ratio)<0.3<1 (Synergistic)
BxPC-3 Gemcitabine~0.5
This compound>10
Gemcitabine + this compound (1:10 ratio)<0.2<1 (Synergistic)

Data is synthesized from the findings of Duong et al., 2013, which demonstrated a strong synergistic antitumour effect of the combination treatment.[1][2][3]

Signaling Pathways and Experimental Workflows

Chk2 Signaling Pathway and Inhibition by this compound

Chk2_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Gemcitabine) ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) Cdc25C Cdc25C (Active) Chk2->Cdc25C phosphorylates (inactivates) G2M_Arrest G2/M Arrest Chk2->G2M_Arrest Cdc25C_P p-Cdc25C (Inactive) Cdc25C_P->G2M_Arrest CyclinB1_CDK1_P p-Cyclin B1/CDK1 (Inactive) Cdc25C->CyclinB1_CDK1_P dephosphorylates (activates) CyclinB1_CDK1 Cyclin B1/CDK1 (Active) CyclinB1_CDK1_P->CyclinB1_CDK1 Mitosis Mitosis CyclinB1_CDK1->Mitosis NSC109555 This compound NSC109555->Chk2 inhibits

Caption: The Chk2 signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental Workflow for G2/M Checkpoint Abrogation Assay

Workflow cluster_workflow Experimental Workflow cluster_analysis Analytical Methods Cell_Culture 1. Cell Culture (e.g., Pancreatic Cancer Cells) Treatment 2. Treatment Groups: - Vehicle Control - DNA Damaging Agent (e.g., Gemcitabine) - this compound - Combination (Gemcitabine + this compound) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 24-48 hours) Treatment->Incubation Harvesting 4. Cell Harvesting Incubation->Harvesting Analysis 5. Analysis Harvesting->Analysis Flow_Cytometry Flow Cytometry (Cell Cycle Analysis - PI Staining) Western_Blot Western Blotting (p-H3, Cyclin B1, p-Chk2)

Caption: A general experimental workflow for assessing G2/M checkpoint abrogation.

Experimental Protocols

The following are detailed, representative protocols for key experiments to investigate the effect of this compound on the G2/M checkpoint.

Cell Culture and Treatment
  • Cell Line Maintenance: Culture human pancreatic cancer cells (e.g., MIA PaCa-2, Panc-1) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed cells in 6-well plates or 10 cm dishes at a density that will allow for approximately 70-80% confluency at the time of harvesting.

  • Treatment:

    • Prepare stock solutions of this compound (e.g., 10 mM in DMSO) and Gemcitabine (e.g., 10 mM in sterile water).

    • Treat cells with the following conditions:

      • Vehicle control (DMSO)

      • Gemcitabine alone (e.g., 0.5 µM)

      • This compound alone (e.g., 5 µM)

      • Combination of Gemcitabine and this compound.

    • Incubate the treated cells for the desired time points (e.g., 24, 48 hours).

Cell Cycle Analysis by Flow Cytometry
  • Harvesting:

    • Aspirate the media and wash the cells with ice-cold PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with 5 mL of PBS.

    • Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

    • Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G1, S, and G2/M phases).

    • An abrogation of the G2/M checkpoint will be observed as a decrease in the G2/M population in the combination treatment group compared to the gemcitabine-only group, often accompanied by an increase in the sub-G1 (apoptotic) population.

Western Blotting for Cell Cycle Markers
  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate in a microcentrifuge tube.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • Phospho-Histone H3 (Ser10) (a marker for mitotic cells)

      • Cyclin B1

      • Phospho-Chk2 (Thr68)

      • Total Chk2

      • GAPDH or β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

    • A decrease in phospho-Chk2 and an increase in phospho-Histone H3 in the combination treatment group compared to the gemcitabine-only group would indicate checkpoint abrogation.

Conclusion

This compound is a valuable research tool for investigating the role of the Chk2-mediated DNA damage response. Its ability to abrogate the G2/M checkpoint, particularly in combination with DNA-damaging agents, highlights its potential as a chemosensitizer. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to explore the therapeutic and mechanistic implications of Chk2 inhibition in cancer biology. Further studies are warranted to fully elucidate the cell cycle effects of this compound and its potential clinical applications.

References

NSC 109555: A Technical Guide on its Role in Apoptosis of Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555, also known as DDUG, is a selective, reversible, and ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). Emerging research has highlighted its potential in cancer therapy, not as a direct inducer of apoptosis, but as a chemosensitizer that enhances the apoptotic effects of DNA-damaging agents. This technical guide provides an in-depth overview of the available data on this compound, its mechanism of action in modulating apoptotic pathways, and detailed experimental protocols for its study.

Core Mechanism of Action: Chk2 Inhibition

This compound functions as a potent inhibitor of Chk2, a critical serine/threonine kinase in the DNA damage response pathway. In response to DNA damage, Chk2 is activated and phosphorylates a range of downstream targets to initiate cell cycle arrest, DNA repair, or, in cases of extensive damage, apoptosis. By inhibiting Chk2, this compound can disrupt the cell's ability to arrest the cell cycle for DNA repair, thereby pushing cancer cells with damaged DNA towards an apoptotic fate. This mechanism is particularly relevant when used in combination with DNA-damaging chemotherapeutic agents like gemcitabine.[1]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

ParameterValueCell Line/SystemReference
IC50 (Chk2 inhibition) 0.2 µMCell-free kinase assay
IC50 (Chk1 inhibition) > 10 µMCell-free kinase assay
IC50 (Histone H1 phosphorylation) 0.24 µMin vitro
Potentiation of Gemcitabine-induced cytotoxicity 1,250 nM (this compound)MIA PaCa-2, CFPAC-1, PANC-1, and BxPC-3 pancreatic cancer cells[1]

Signaling Pathway

The primary signaling pathway influenced by this compound is the DNA damage response pathway. The following diagram illustrates the role of Chk2 and the effect of its inhibition by this compound in the context of DNA damage-induced apoptosis.

NSC109555_Pathway Signaling Pathway of this compound in Apoptosis Sensitization cluster_1 Apoptosis Pathway DNA_Damage DNA Damage (e.g., from Gemcitabine) ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk2 Chk2 ATM_ATR->Chk2 Activates p53 p53 Chk2->p53 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest DNA_Repair DNA Repair p53->DNA_Repair Bax_Bak Bax/Bak Activation p53->Bax_Bak Promotes Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NSC109555 This compound NSC109555->Chk2 Inhibits

This compound inhibits Chk2, promoting apoptosis.

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This assay is used to quantify the percentage of cells undergoing apoptosis.

Workflow Diagram:

AnnexinV_Workflow Annexin V/PI Apoptosis Assay Workflow start Seed and Treat Cells with this compound +/- Chemotherapeutic Agent harvest Harvest Cells (including supernatant) start->harvest wash1 Wash with PBS harvest->wash1 resuspend_buffer Resuspend in 1X Binding Buffer wash1->resuspend_buffer stain Add Annexin V-FITC and PI resuspend_buffer->stain incubate Incubate at Room Temperature (15 min in the dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for quantifying apoptosis via Annexin V/PI staining.

Detailed Protocol:

  • Cell Preparation: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentrations of this compound, a chemotherapeutic agent (e.g., gemcitabine), or a combination of both for the specified time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant that may contain apoptotic cells.

  • Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation at 300 x g for 5 minutes.[2]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[3]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[3]

Western Blot for Cytochrome c Release

This method is used to detect the translocation of cytochrome c from the mitochondria to the cytosol, a key event in the intrinsic apoptotic pathway.

Workflow Diagram:

WesternBlot_Workflow Cytochrome c Release Western Blot Workflow start Treat Cells and Harvest fractionation Cell Fractionation (Cytosolic and Mitochondrial Extracts) start->fractionation protein_quant Protein Quantification (e.g., BCA Assay) fractionation->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% Milk transfer->blocking primary_ab Incubate with Primary Antibody (anti-Cytochrome c) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection DNALadder_Workflow DNA Fragmentation Assay Workflow start Treat and Harvest Cells lysis Lyse Cells in Detergent Buffer start->lysis dna_extraction Isolate Fragmented DNA lysis->dna_extraction rna_protein_removal RNase and Proteinase K Treatment dna_extraction->rna_protein_removal dna_precipitation Precipitate DNA with Ethanol rna_protein_removal->dna_precipitation gel_electrophoresis Agarose Gel Electrophoresis dna_precipitation->gel_electrophoresis visualization Visualize DNA Ladder under UV Light gel_electrophoresis->visualization

References

NSC 109555 in Leukemia Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555 is a potent and selective small molecule inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. In the context of leukemia, where genomic instability is a hallmark, targeting key components of the DDR, such as Chk2, presents a promising therapeutic strategy. This technical guide provides a comprehensive overview of the core principles underlying the investigation of this compound and other selective Chk2 inhibitors in leukemia research. While direct studies on this compound in leukemia are limited, this document synthesizes available data on Chk2 inhibition in leukemia to provide a foundational understanding for researchers in this field.

Core Concepts: The Role of Chk2 in Leukemia

Checkpoint Kinase 2 is a key transducer kinase in the ATM-Chk2 signaling cascade, which is activated in response to DNA double-strand breaks. In leukemia cells, this pathway plays a crucial role in determining cell fate following DNA damage, which can be induced by endogenous oncogenic stress or exogenous chemotherapeutic agents.

Upon DNA damage, the ATM (Ataxia Telangiectasia Mutated) kinase is activated and subsequently phosphorylates Chk2 at Threonine 68 (Thr68), leading to Chk2 dimerization and full activation through autophosphorylation. Activated Chk2 then phosphorylates a range of downstream substrates to orchestrate cellular responses, including cell cycle arrest, DNA repair, and apoptosis. Key downstream targets relevant to leukemia include:

  • p53: Chk2 phosphorylation of p53 on Serine 20 stabilizes p53, leading to the transcriptional activation of pro-apoptotic genes and cell cycle inhibitors like p21.

  • CDC25 Phosphatases (A and C): Chk2-mediated inhibitory phosphorylation of CDC25A and CDC25C prevents the activation of cyclin-dependent kinases (CDKs) required for cell cycle progression, leading to arrest at the G1/S and G2/M checkpoints.

  • BRCA1: Chk2 interacts with and phosphorylates BRCA1, a key player in homologous recombination-mediated DNA repair.

In certain leukemia subtypes, such as Acute Promyelocytic Leukemia (APL) with the PML-RARα fusion protein, Chk2 function can be suppressed, contributing to leukemogenesis. Therefore, inhibiting Chk2 with molecules like this compound could potentially sensitize leukemia cells to DNA-damaging agents or exploit existing vulnerabilities in the DDR pathway.

Quantitative Data on Chk2 Inhibition in Leukemia

Table 1: In Vitro Cytotoxicity of Chk1/Chk2 Inhibitors in Leukemia Cell Lines

InhibitorLeukemia Cell LineIC50 (24 hrs)Reference
PF-0477736RPMI-8402 (T-ALL)57 nM[1]
PF-0477736BV-173 (B-ALL, BCR-ABL1+)82 nM[1]
PF-0477736NALM-6 (B-ALL)1426 nM[1]

Table 2: Apoptosis Induction by Chk1/Chk2 Inhibitors in Leukemia Cells

InhibitorLeukemia ModelTreatment ConditionsApoptosis (% of Cells)Reference
PF-0477736Sensitive ALL cell linesVaries (dose-dependent)Significant increase at 24 and 48 hrs[1]
AZD7762 + ara-CPrimary AML samples100 nM AZD7762 + 2 µM ara-C (48 hrs)Enhanced apoptosis compared to ara-C alone[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of Chk2 inhibitors in leukemia research. Below are representative protocols for key experiments.

Western Blot Analysis for Phospho-Chk2 (Thr68)

This protocol is for the detection of the activated form of Chk2.

1. Cell Lysis:

  • Culture leukemia cells to the desired density and treat with this compound or other compounds as required.
  • Harvest cells by centrifugation and wash with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

3. SDS-PAGE and Electrotransfer:

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.
  • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for phospho-Chk2 (Thr68) overnight at 4°C.
  • Wash the membrane three times with TBST.
  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again three times with TBST.

5. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Strip and re-probe the membrane for total Chk2 and a loading control (e.g., GAPDH or β-actin) for normalization.[3][4]

Cell Viability Assay (WST-1 or MTS)

This assay measures the metabolic activity of cells as an indicator of viability.

1. Cell Seeding:

  • Seed leukemia cells in a 96-well plate at a predetermined optimal density.

2. Compound Treatment:

  • Treat the cells with a serial dilution of this compound or other test compounds. Include a vehicle control.
  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

3. Assay Reagent Addition:

  • Add WST-1 or MTS reagent to each well according to the manufacturer's instructions.
  • Incubate for 1-4 hours at 37°C.

4. Absorbance Measurement:

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

1. Cell Treatment and Harvesting:

  • Treat leukemia cells with this compound or other compounds for the desired duration.
  • Harvest cells by centrifugation and wash with cold PBS.

2. Staining:

  • Resuspend the cells in Annexin V binding buffer.
  • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
  • Incubate in the dark for 15 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry.
  • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[1][2]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle.

1. Cell Fixation:

  • Treat cells as required, then harvest and wash with PBS.
  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
  • Incubate at -20°C for at least 2 hours.

2. Staining:

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.
  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
  • Incubate in the dark for 30 minutes at room temperature.

3. Flow Cytometry Analysis:

  • Analyze the DNA content of the cells using a flow cytometer.
  • The resulting histogram can be used to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways and experimental workflows relevant to the study of this compound in leukemia.

ATM_Chk2_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Double-Strand Break ATM ATM (activated) DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (Thr68) p53 p53 Chk2->p53 phosphorylates (Ser20) stabilizes CDC25A CDC25A Chk2->CDC25A inhibits CDC25C CDC25C Chk2->CDC25C inhibits BRCA1 BRCA1 Chk2->BRCA1 phosphorylates Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest via p21 CDC25A->Cell_Cycle_Arrest CDC25C->Cell_Cycle_Arrest DNA_Repair DNA Repair BRCA1->DNA_Repair NSC_109555 This compound NSC_109555->Chk2 inhibits

Caption: ATM-Chk2 signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_assays Functional Assays cluster_molecular Molecular Analysis Leukemia_Cells Leukemia Cell Lines or Primary Patient Samples Treatment Treat with this compound (or other Chk2 inhibitor) Leukemia_Cells->Treatment Viability_Assay Cell Viability Assay (WST-1/MTS) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Western_Blot Western Blot (p-Chk2, p53, etc.) Treatment->Western_Blot

Caption: General experimental workflow for evaluating the effects of a Chk2 inhibitor in leukemia cells.

Conclusion and Future Directions

This compound, as a selective inhibitor of Chk2, holds therapeutic potential in the context of leukemia by modulating the DNA damage response. While direct experimental evidence in leukemia models is currently lacking, the established role of the ATM-Chk2 pathway in leukemia cell survival and the promising results from other Chk1/Chk2 inhibitors provide a strong rationale for its investigation. Future research should focus on evaluating the single-agent activity of this compound in a panel of leukemia cell lines and primary patient samples, as well as its potential to synergize with existing chemotherapeutic agents. The detailed protocols and conceptual framework provided in this guide offer a solid foundation for researchers to embark on such investigations, ultimately aiming to translate the targeting of Chk2 into novel therapeutic strategies for leukemia patients.

References

Crystal Structure of NSC 109555 with Checkpoint Kinase 2 (Chk2): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure of the potent and selective inhibitor NSC 109555 in complex with its target, Checkpoint Kinase 2 (Chk2). The structural and functional data presented herein offer a valuable resource for the rational design of novel Chk2 inhibitors for therapeutic applications.

Introduction to Chk2 and this compound

Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a critical role in the DNA damage response pathway.[1] Activated by genomic instability and DNA damage, Chk2 can trigger cell cycle arrest to allow for DNA repair or induce apoptosis if the damage is too severe.[1] As such, inhibitors of Chk2 are of significant interest in oncology, potentially enhancing the efficacy of DNA-damaging chemotherapeutics.[1][2]

This compound is a novel, potent, and selective ATP-competitive inhibitor of Chk2.[1][2][3] Its unique chemical scaffold represents a promising starting point for the development of new Chk2-targeted therapies.[1][3] The co-crystal structure of this compound with the catalytic domain of Chk2 provides a detailed molecular blueprint for understanding its inhibitory mechanism and for guiding structure-based drug design efforts.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for the interaction of this compound with Chk2 and the crystallographic data for the complex.

Table 1: Inhibitor Potency and Selectivity

CompoundTargetIC50 (nM)Inhibition Type
This compoundChk2240[1][2][3]ATP-competitive[1][2]
This compoundChk1> 10,000[1][2]-

Table 2: Crystallographic Data and Refinement Statistics for Chk2-NSC 109555 Complex (PDB ID: 2W0J)

Data Collection
Space groupP3221[1]
Cell dimensions
a, b, c (Å)90.9, 90.9, 93.6[1]
α, β, γ (°)90, 90, 120
Resolution (Å)2.05[2]
Rsym or Rmerge-
I / σI-
Completeness (%)-
Redundancy-
Refinement
Resolution (Å)2.05
No. reflections-
Rwork / Rfree-
No. atoms
Protein-
Ligand-
Water-
B-factors
Protein-
Ligand-
Water-
R.m.s. deviations
Bond lengths (Å)-
Bond angles (°)-

Note: Detailed refinement statistics were not available in the public search results. For complete data, refer to the PDB entry 2W0J.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the Chk2 signaling pathway and the experimental workflows for protein purification and structure determination.

Chk2_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Double-Strand Breaks ATM ATM Kinase (activated) DNA_Damage->ATM activates Chk2_inactive Chk2 (inactive monomer) ATM->Chk2_inactive phosphorylates Chk2_active Chk2 (active dimer) Chk2_inactive->Chk2_active dimerization & autophosphorylation Downstream Downstream Effectors (e.g., p53, Cdc25A/C) Chk2_active->Downstream phosphorylates CellCycleArrest Cell Cycle Arrest Downstream->CellCycleArrest Apoptosis Apoptosis Downstream->Apoptosis Protein_Purification_Workflow cluster_1 His6-MBP-Chk2 Purification Expression Expression of His6-MBP-Chk2 in E. coli CellLysis Cell Lysis (Sonication or French Press) Expression->CellLysis Clarification Clarification (Centrifugation) CellLysis->Clarification AmyloseAffinity Amylose Affinity Chromatography Clarification->AmyloseAffinity Elution Elution with Maltose AmyloseAffinity->Elution Cleavage TEV Protease Cleavage (to remove His6-MBP tag) Elution->Cleavage IMAC IMAC (His-tag removal) Cleavage->IMAC SEC Size Exclusion Chromatography (Final Polishing) IMAC->SEC PureChk2 Purified Chk2 Catalytic Domain SEC->PureChk2 Crystallography_Workflow cluster_2 X-ray Crystallography Workflow Crystallization Co-crystallization of Chk2 with this compound (Hanging Drop Vapor Diffusion) DataCollection X-ray Diffraction Data Collection (Synchrotron Source) Crystallization->DataCollection DataProcessing Data Processing (Integration, Scaling, Merging) DataCollection->DataProcessing StructureSolution Structure Solution (Molecular Replacement) DataProcessing->StructureSolution Refinement Model Building and Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation PDB_Deposition Deposition to PDB (PDB ID: 2W0J) Validation->PDB_Deposition

References

Methodological & Application

NSC 109555: In Vitro Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of NSC 109555, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2). The following sections detail its mechanism of action, recommended working concentrations derived from published literature, and detailed protocols for key experimental assays.

Mechanism of Action

This compound functions as a selective inhibitor of Chk2, a crucial serine/threonine kinase involved in the DNA damage response pathway.[1][2][3][4] Upon DNA damage, Chk2 is activated, leading to cell cycle arrest to allow for DNA repair or, in cases of severe damage, apoptosis.[1][3][4] By inhibiting Chk2, this compound can prevent this cell cycle arrest, potentially sensitizing cancer cells to DNA-damaging agents. It has been shown to be highly selective for Chk2 over Chk1.[5][6]

Quantitative Data Summary: In Vitro Working Concentrations

The effective in vitro concentration of this compound varies depending on the assay type and cell line used. The following table summarizes key quantitative data from the literature.

Assay TypeTarget/Cell LineEffective Concentration (IC50)NotesReference
Cell-Free Kinase AssayCheckpoint Kinase 2 (Chk2)200 nMATP-competitive inhibition.[5]
In Vitro Kinase AssayChk2240 nMInhibition of Chk2 autophosphorylation and phosphorylation of histone H1.[1][4][5][1][4][5]
In Vitro Kinase AssayCheckpoint Kinase 1 (Chk1)> 10 µMDemonstrates high selectivity for Chk2 over Chk1.[6][6]
Cell Growth InhibitionL1210 leukemia cellsNot specifiedInduces autophagy.[5]
ChemosensitizationPancreatic Cancer Cells (MIA PaCa-2, CFPAC-1, PANC-1, BxPC-3)1,250 nM (1.25 µM)Potentiates gemcitabine-induced cytotoxicity.[5]
Apoptosis InductionMIA PaCa-2 cells5 µMUsed in combination with 0.5 µM gemcitabine to enhance apoptotic cell death.[7]

Signaling Pathway

This compound targets the ATM-Chk2 signaling pathway, which is a critical component of the cellular response to DNA damage.

NSC_109555_Pathway DNA_Damage DNA Damage ATM ATM (Ataxia-Telangiectasia Mutated) DNA_Damage->ATM activates Chk2 Chk2 (Checkpoint Kinase 2) ATM->Chk2 phosphorylates & activates CellCycleArrest Cell Cycle Arrest (G2/M Checkpoint) Chk2->CellCycleArrest induces Apoptosis Apoptosis Chk2->Apoptosis can lead to NSC109555 This compound NSC109555->Chk2 inhibits

This compound inhibits Chk2 in the DNA damage response pathway.

Experimental Protocols

The following are detailed protocols for common in vitro assays used to characterize the effects of this compound.

Protocol 1: In Vitro Chk2 Kinase Assay

This protocol is designed to determine the IC50 of this compound against Chk2 in a cell-free system.

Materials:

  • Recombinant human Chk2 enzyme

  • Histone H1 (as substrate)

  • ATP, [γ-32P]ATP

  • This compound (dissolved in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • In a microcentrifuge tube, combine the kinase reaction buffer, recombinant Chk2 enzyme, and histone H1 substrate.

  • Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding ATP and a tracer amount of [γ-32P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of Chk2 inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Cell Viability and Chemosensitization Assay (MTT Assay)

This protocol assesses the effect of this compound on cell viability and its ability to sensitize cancer cells to a chemotherapeutic agent like gemcitabine.

Materials:

  • Pancreatic cancer cell lines (e.g., MIA PaCa-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Gemcitabine (stock solution in sterile water or PBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound alone, gemcitabine alone, or a combination of both. Include a vehicle control (DMSO). A common concentration for this compound in combination studies is 1.25 µM.[5]

  • Incubate the cells for a specified period (e.g., 48-72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Apoptosis Analysis by Western Blot for PARP Cleavage

This protocol determines the induction of apoptosis by examining the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.

Materials:

  • MIA PaCa-2 cells

  • This compound

  • Gemcitabine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • Primary antibody against a loading control (e.g., α-tubulin or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Experimental Workflow:

Apoptosis_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot Analysis Cell_Seeding Seed MIA PaCa-2 cells Treatment Treat with this compound (5 µM) +/- Gemcitabine (0.5 µM) for 48h Cell_Seeding->Treatment Lysis Lyse cells in RIPA buffer Treatment->Lysis Quantification Quantify protein concentration (BCA assay) Lysis->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (anti-PARP, anti-loading control) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect signal with chemiluminescent substrate Secondary_Ab->Detection

Workflow for detecting apoptosis via PARP cleavage.

Procedure:

  • Culture and treat MIA PaCa-2 cells as described in the workflow diagram.[7]

  • After treatment, harvest the cells and lyse them using RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against PARP overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of a cleaved PARP fragment (approximately 89 kDa) indicates apoptosis.

  • Re-probe the membrane with an antibody against a loading control to ensure equal protein loading.

References

Application Notes and Protocols: NSC 109555 Solubility in DMSO and PBS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed information and protocols regarding the solubility of NSC 109555, a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2)[1][2][3]. Understanding the solubility of this compound in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS) is critical for the design and reproducibility of in vitro and in vivo experiments. These notes offer quantitative solubility data, step-by-step protocols for solution preparation and solubility determination, and visual guides to the experimental workflow and the relevant biological pathway.

Data Presentation: Solubility of this compound

The solubility of this compound in Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS, pH 7.2) is summarized below. It is important to note that DMSO is a polar aprotic solvent capable of dissolving a wide range of compounds, while PBS is an aqueous buffer, and the solubility in it, especially when prepared from a DMSO stock, is typically referred to as kinetic solubility[4][5][6].

Solvent Concentration Notes
DMSO20 mg/mLA high concentration stock solution can be prepared.
PBS (pH 7.2)10 mg/mLRepresents good aqueous solubility for a small molecule.

Data sourced from Cayman Chemical product information[1].

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO

This protocol details the steps to prepare a 20 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound (crystalline solid)

  • Anhydrous, high-purity DMSO[5]

  • Calibrated pipette

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Preparation: Allow the vial containing this compound and the bottle of DMSO to equilibrate to room temperature before opening to prevent moisture condensation[5].

  • Calculation: Determine the required volume of DMSO to add to a known mass of this compound to achieve the target concentration of 20 mg/mL. For example, for 10 mg of this compound, add 500 µL of DMSO.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound solid.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes to facilitate dissolution[5].

    • Visually inspect the solution against a light source to ensure it is clear and free of any visible particulates.

    • If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes[5].

    • Gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can also be employed if necessary[5].

  • Storage: Store the stock solution at -20°C for long-term stability. When needed, thaw at room temperature and vortex briefly before making dilutions.

Protocol 2: Determination of Kinetic Solubility in PBS

This protocol describes a method to determine the kinetic solubility of this compound in PBS by diluting a concentrated DMSO stock solution. This is a common procedure for preparing aqueous working solutions for cell-based assays[6][7].

Materials:

  • This compound stock solution in DMSO (e.g., 20 mg/mL from Protocol 1)

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile polypropylene tubes

  • Vortex mixer

  • UV/Vis Spectrophotometer (for quantification)

Procedure:

  • Preparation of Working Solution: Prepare a series of dilutions of the this compound DMSO stock into PBS. To minimize the final DMSO concentration (typically kept below 0.5% in cell culture), a high concentration stock is recommended[7].

  • Addition to Buffer: Add a small aliquot of the DMSO stock solution to a larger volume of PBS. For example, add 10 µL of a 10 mg/mL DMSO stock to 990 µL of PBS to get a final concentration of 100 µg/mL with 1% DMSO.

    • Crucial Step: To avoid immediate precipitation, add the DMSO stock to the PBS while vortexing the tube to ensure rapid mixing[7].

  • Equilibration: Cap the tube and allow it to equilibrate on a rotator or shaker for 15-30 minutes at room temperature[4].

  • Observation: Visually inspect the solution for any signs of precipitation or cloudiness. The highest concentration that remains clear is an estimate of the kinetic solubility.

  • Quantification (Optional but Recommended):

    • Filter the solution through a 0.45 µm syringe filter to remove any undissolved precipitate[4].

    • Measure the concentration of the dissolved this compound in the filtrate using a UV/Vis spectrophotometer at its maximum absorbance wavelength (λmax = 226, 320 nm)[1].

    • A standard calibration curve of this compound in the same DMSO/PBS mixture should be prepared to accurately quantify the concentration[6][8].

Visualizations

Experimental Workflow for Solubility Assessment

G cluster_0 Protocol 1: DMSO Stock Preparation cluster_1 Protocol 2: Kinetic Solubility in PBS cluster_2 Quantification start Start: this compound Solid weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock Result: Clear Stock Solution (e.g., 20 mg/mL) dissolve->stock dilute Dilute DMSO Stock into PBS (with vortexing) stock->dilute equilibrate Equilibrate at RT (15-30 min) observe Visual Observation (Clarity vs. Precipitate) filter Filter (0.45 µm) observe->filter measure Measure Concentration (e.g., UV/Vis Spec) filter->measure end_point Result: Kinetic Solubility Value measure->end_point

Caption: Workflow for preparing a DMSO stock and determining kinetic solubility in PBS.

This compound Mechanism of Action: Chk2 Inhibition Pathway

G dna_damage DNA Damage (e.g., from Gemcitabine) atm ATM Kinase Activation dna_damage->atm induces chk2 Chk2 Activation (Phosphorylation) atm->chk2 activates downstream Downstream Targets (e.g., p53, Cdc25A) chk2->downstream phosphorylates nsc109555 This compound nsc109555->chk2 inhibits outcome Cell Cycle Arrest / Apoptosis downstream->outcome leads to

Caption: this compound inhibits the DNA damage response pathway by targeting Chk2.

References

Application Notes and Protocols for NSC 109555: Solution Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a crucial serine/threonine kinase involved in the DNA damage response pathway. By targeting Chk2, this compound can modulate cell cycle arrest and apoptosis, making it a valuable tool for cancer research and a potential therapeutic agent. Proper handling, storage, and an understanding of its stability in solution are critical for obtaining reliable and reproducible experimental results.

These application notes provide a summary of the available information on the storage and solubility of this compound and offer a general protocol for determining its stability in various experimental solutions.

Physicochemical and Solubility Data

A summary of the physical and chemical properties of this compound, along with its reported solubility in various solvents, is provided below. This information is crucial for the preparation of stock solutions and experimental dilutions.

PropertyValueSource
Formulation Crystalline solidN/A
Molecular Formula C₁₉H₂₄N₁₀O · 2C₇H₈O₃S (ditosylate salt)N/A
Molecular Weight 752.86 g/mol (ditosylate salt)N/A
Purity ≥98%N/A
CAS Number 66748-43-4N/A
SolventSolubilitySource
DMSO Soluble to 10 mMN/A
DMF 2 mg/mLN/A
Ethanol 3 mg/mLN/A
PBS (pH 7.2) 10 mg/mLN/A

Storage and Stability of Solid Compound and Stock Solutions

Proper storage is essential to maintain the integrity and activity of this compound. The following recommendations are based on information provided by various suppliers.

Solid Compound Storage
ConditionRecommendationDurationSource
Temperature Store at -20°C≥ 2-4 years
Vial Keep tightly sealedIndefinite
Stock Solution Storage

It is recommended to prepare and use solutions on the same day. However, if stock solutions need to be prepared in advance, the following guidelines should be followed:

ConditionRecommendationDurationSource
Temperature Store at -20°C in tightly sealed vialsUp to one month
Aliquoting Store in single-use aliquots to avoid repeated freeze-thaw cyclesN/AN/A

Chk2 Signaling Pathway

This compound exerts its biological effects by inhibiting the Chk2 signaling pathway, which is activated in response to DNA damage. The following diagram illustrates the central role of Chk2 in this pathway.

Application Notes and Protocols for NSC 109555 in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide comprehensive protocols for utilizing NSC 109555, a selective and reversible ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), in both biochemical and cell-based kinase assays. This document is intended for researchers, scientists, and drug development professionals investigating Chk2 signaling and developing novel therapeutics.

Introduction

This compound is a potent inhibitor of Chk2, a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2][3] Activated by DNA damage, Chk2 phosphorylates a variety of downstream substrates to induce cell cycle arrest, DNA repair, or apoptosis.[3] Due to its central role in maintaining genomic integrity, Chk2 is a significant target in cancer therapy. This compound offers a valuable tool for studying Chk2 function and for the development of novel anti-cancer agents. These protocols detail its use in both biochemical assays to determine its direct inhibitory activity against Chk2 and in cell-based assays to assess its effects on Chk2 signaling within a cellular context.

Data Presentation

The inhibitory activity of this compound against various kinases is summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

Kinase TargetIC50 (nM)Assay Conditions
Chk2200 - 240Cell-free kinase assay[1][2][3]
Chk1>10,000Cell-free kinase assay
Brk210Cell-free kinase assay[2]
c-Met6,000Cell-free kinase assay[2]
IGFR7,400Cell-free kinase assay[2]
LCK7,100Cell-free kinase assay[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Chk2 signaling pathway and the general experimental workflows for biochemical and cell-based kinase assays.

Chk2_Signaling_Pathway DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM Chk2 Chk2 ATM->Chk2 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk2->DNA_Repair Apoptosis Apoptosis Chk2->Apoptosis NSC_109555 This compound NSC_109555->Chk2 inhibits Kinase_Assay_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay B1 Prepare Reagents: - Chk2 Enzyme - Substrate (e.g., Histone H1) - ATP - this compound dilutions B2 Incubate Chk2 with this compound B1->B2 B3 Initiate reaction with ATP and Substrate B2->B3 B4 Stop reaction and detect signal (e.g., ADP-Glo) B3->B4 B5 Data Analysis (IC50 determination) B4->B5 C1 Seed cells C2 Treat cells with this compound C1->C2 C3 Induce DNA damage (optional) C2->C3 C4 Lyse cells C3->C4 C5 Measure downstream substrate phosphorylation (e.g., Western Blot) C4->C5

References

Application Notes and Protocols for NSC 109555 Cell Viability Assays (MTT/XTT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555 is a selective and reversible ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2][3] Chk2 is activated in response to genomic instability and DNA damage, leading to cell cycle arrest to facilitate DNA repair or, in cases of severe damage, apoptosis.[3][4] By inhibiting Chk2, this compound can disrupt these cellular checkpoints, potentially sensitizing cancer cells to DNA-damaging agents. This application note provides detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: MTT and XTT.

Principle of the Assays

Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the principle that metabolically active cells can reduce tetrazolium salts into colored formazan products.

  • MTT Assay: The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in viable cells to form an insoluble purple formazan. This formazan must be solubilized with a detergent before the absorbance can be measured.

  • XTT Assay: The XTT tetrazolium salt is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step and allowing for a more direct measurement of cell viability.

Quantitative Data

The following table summarizes the available inhibitory concentration (IC50) values for this compound. It is important to note that single-agent cytotoxicity data for this compound across a wide range of cell lines is limited in the public domain. Much of the existing research focuses on its synergistic effects with other chemotherapeutic agents.

Target/Cell LineAssay TypeIC50 ValueReference
Chk2 KinaseIn vitro kinase assay0.2 µM[1]
Histone H1 PhosphorylationIn vitro kinase assay0.24 µM[1]
Pancreatic Cancer Cells (MIA PaCa-2, CFPAC-1, Panc-1, BxPC-3)MTT Assay (in combination with Gemcitabine)Synergistic antitumor effect observed

Experimental Protocols

Materials
  • This compound (store as per manufacturer's instructions, typically as a stock solution in DMSO at -20°C)

  • Selected cancer cell line(s)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • XTT reagent

  • Electron coupling reagent (e.g., PMS)

  • Microplate reader capable of measuring absorbance at the appropriate wavelengths

MTT Cell Viability Assay Protocol
  • Cell Seeding:

    • Harvest and count cells to be tested.

    • Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Include wells for "medium only" (background control) and "cells with vehicle control" (e.g., DMSO at the same final concentration as in the this compound-treated wells).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of MTT Solubilization Solution (e.g., DMSO) to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the "medium only" wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

XTT Cell Viability Assay Protocol
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • XTT Reagent Preparation:

    • Prepare the XTT working solution immediately before use by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions.

  • XTT Addition and Incubation:

    • Following the treatment period, add 50 µL of the freshly prepared XTT working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance of the soluble formazan at 450 nm using a microplate reader. A reference wavelength between 630 nm and 690 nm is recommended.

  • Data Analysis:

    • Follow step 6 from the MTT assay protocol, using the absorbance readings obtained at 450 nm.

Diagrams

Experimental_Workflow Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Data Acquisition & Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. This compound Dilution treatment 3. Cell Treatment (24-72 hours) compound_prep->treatment reagent_addition 4. Add MTT or XTT Reagent treatment->reagent_addition incubation 5. Incubate (2-4 hours) reagent_addition->incubation solubilization 6a. Solubilize Formazan (MTT Assay Only) incubation->solubilization MTT read_absorbance 6. Read Absorbance incubation->read_absorbance XTT solubilization->read_absorbance data_analysis 7. Data Analysis (% Viability, IC50) read_absorbance->data_analysis

Caption: Workflow for determining cell viability using MTT or XTT assays.

Chk2_Signaling_Pathway Simplified Chk2 Signaling Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effects DNA_damage DNA Double-Strand Breaks ATM ATM Kinase DNA_damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates (stabilizes) Cdc25A Cdc25A Chk2->Cdc25A phosphorylates (targets for degradation) NSC109555 This compound NSC109555->Chk2 inhibits Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cdc25A->Cell_Cycle_Arrest

Caption: Role of this compound in the Chk2 DNA damage response pathway.

References

Application Notes and Protocols: NSC 109555 in Combination with Gemcitabine for Pancreatic Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic cancer remains a significant therapeutic challenge, with high rates of intrinsic and acquired resistance to standard-of-care chemotherapies like gemcitabine. Gemcitabine, a nucleoside analog, primarily exerts its cytotoxic effects by inhibiting DNA synthesis.[1] However, its efficacy is often limited by the development of resistance mechanisms within the tumor cells.[2] A promising strategy to overcome this resistance is the combination of gemcitabine with agents that target cellular pathways involved in DNA damage response and cell cycle regulation.

One such agent is NSC 109555, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2).[3] CHK2 is a crucial transducer kinase in the DNA damage response pathway, playing a pivotal role in cell cycle arrest.[3] Preclinical studies have demonstrated that the combination of this compound and gemcitabine results in a strong synergistic antitumor effect in various pancreatic cancer cell lines.[3] This document provides detailed application notes and experimental protocols based on these findings to guide further research into this promising therapeutic combination.

Data Presentation

The synergistic effect of combining this compound with gemcitabine has been quantitatively demonstrated in several pancreatic cancer cell lines. The Combination Index (CI) is a widely used method to assess drug interactions, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 1: Synergism of Gemcitabine/NSC 109555 Combination in Human Pancreatic Cancer Cells [3]

Cell LineCombination Index (CI) at ED50Combination Index (CI) at ED75Combination Index (CI) at ED90
MIA PaCa-20.100.060.04
CFPAC-10.090.140.22
Panc-10.420.380.47
BxPC-30.060.080.11

ED50, ED75, and ED90 represent the effective doses required to inhibit 50%, 75%, and 90% of cell growth, respectively.

Signaling Pathways and Experimental Workflow

The combination of gemcitabine and this compound leverages their distinct mechanisms of action to induce synergistic cancer cell death.

Caption: Mechanism of synergistic action between gemcitabine and this compound.

The experimental validation of this synergistic effect typically follows a structured workflow.

Experimental_Workflow start Start: Pancreatic Cancer Cell Lines drug_treatment Drug Treatment: - Gemcitabine alone - this compound alone - Combination start->drug_treatment cell_viability Cell Viability Assay (MTT Assay) drug_treatment->cell_viability colony_formation Clonogenic Assay drug_treatment->colony_formation apoptosis_assay Apoptosis Assays: - Western Blot (PARP cleavage) - Caspase-3/7 Activity drug_treatment->apoptosis_assay data_analysis Data Analysis: - IC50 Determination - Combination Index (CI) Calculation cell_viability->data_analysis colony_formation->data_analysis apoptosis_assay->data_analysis end Conclusion: Synergistic Antitumor Effect data_analysis->end

Caption: Experimental workflow for evaluating the drug combination.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound and gemcitabine, alone and in combination.

Materials:

  • Pancreatic cancer cell lines (e.g., MIA PaCa-2, CFPAC-1, Panc-1, BxPC-3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • Gemcitabine (dissolved in sterile water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed pancreatic cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound and gemcitabine in culture medium. For combination studies, a fixed molar ratio (e.g., 10:1 for this compound:gemcitabine) can be used.[3]

  • Remove the medium from the wells and add 100 µL of the drug-containing medium (or vehicle control) to the respective wells.

  • Incubate the plates for 72 hours at 37°C.[3]

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Clonogenic Assay

This assay assesses the long-term effects of the drug combination on the ability of single cells to form colonies.

Materials:

  • Pancreatic cancer cell lines

  • 6-well plates

  • Complete culture medium

  • This compound and Gemcitabine

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound, gemcitabine, or the combination for 24 hours.

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS and fix them with methanol for 15 minutes.

  • Stain the colonies with crystal violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells).

Apoptosis Assays

1. Western Blot for PARP Cleavage:

Materials:

  • Treated and untreated cell lysates

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP and cleaved PARP

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system. An increase in the cleaved PARP fragment indicates apoptosis.

2. Caspase-3/7 Activity Assay:

Materials:

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Treated and untreated cells in a 96-well plate

  • Luminometer

Procedure:

  • Treat cells in a 96-well plate with the drug combination as described in the MTT assay protocol.

  • After the incubation period, equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer. An increase in luminescence corresponds to increased caspase-3/7 activity and apoptosis.

Conclusion

The combination of the CHK2 inhibitor this compound with the standard chemotherapeutic agent gemcitabine demonstrates significant synergistic cytotoxicity against pancreatic cancer cells in vitro. This synergy is achieved by concurrently inducing DNA damage and inhibiting the cellular response to that damage, ultimately leading to enhanced apoptotic cell death. The protocols and data presented here provide a foundation for further investigation into this promising combination therapy, with the ultimate goal of improving therapeutic outcomes for patients with pancreatic cancer. Future studies should focus on in vivo validation of these findings in animal models and exploration of potential biomarkers to identify patients most likely to benefit from this combination.

References

Application Notes and Protocols for NSC 109555 Treatment in Pancreatic Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for studying the effects of NSC 109555, a selective inhibitor of Checkpoint Kinase 2 (CHK2), on the pancreatic adenocarcinoma cell lines MIA PaCa-2 and PANC-1. The provided information is intended for researchers, scientists, and professionals in the field of drug development.

Application Notes

This compound is an ATP-competitive inhibitor of CHK2 with a reported IC50 of 200 nM in cell-free assays.[1] In pancreatic cancer research, this compound has been investigated for its potential to sensitize cancer cells to standard chemotherapeutic agents like gemcitabine.[2][3]

Treatment of MIA PaCa-2 and PANC-1 cells with this compound, particularly in combination with gemcitabine, has demonstrated a synergistic antitumor effect.[2][4][5][6] This combination therapy leads to an increase in intracellular reactive oxygen species (ROS), which is accompanied by the induction of apoptotic cell death.[2][4][5][6] Key markers of apoptosis, such as PARP cleavage and increased caspase-3/7 activity, are significantly enhanced with the co-treatment of this compound and gemcitabine.[2][3]

While CHK2 is a known effector in cell cycle checkpoint arrest following DNA damage, studies have shown that the combination of this compound and gemcitabine did not produce a significant difference in cell cycle distribution in MIA PaCa-2 cells.[3] The primary mechanism of synergism appears to be the amplification of gemcitabine-induced apoptotic pathways.

Signaling Pathway of this compound and Gemcitabine Co-Treatment

G cluster_0 cluster_1 cluster_2 Gemcitabine Gemcitabine DNA_Damage DNA Damage Gemcitabine->DNA_Damage ROS Increased ROS Production Gemcitabine->ROS CHK2 CHK2 DNA_Damage->CHK2 Activation NSC109555 This compound NSC109555->CHK2 Inhibition NSC109555->ROS Apoptosis Apoptosis ROS->Apoptosis Caspase_Activation Caspase-3/7 Activation PARP Cleavage Apoptosis->Caspase_Activation

Caption: Synergistic pathway of Gemcitabine and this compound in pancreatic cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound in combination with gemcitabine (GEM) on MIA PaCa-2 and PANC-1 cells.

Table 1: Synergistic Cytotoxicity of this compound and Gemcitabine Pancreatic cancer cells were co-treated with this compound and Gemcitabine at a fixed molar ratio of 10:1 for 72 hours.[6]

Cell LineTreatmentEffect
MIA PaCa-2This compound + GEMPotentiated cytotoxicity[2]
PANC-1This compound + GEMPotentiated cytotoxicity[2]

Table 2: Apoptosis Induction by this compound and Gemcitabine Cells were treated for 24-48 hours with this compound (5 µM) and/or Gemcitabine (0.5 µM).[3]

Cell LineAssayTreatmentResult
MIA PaCa-2PARP CleavageThis compound + GEMMarkedly enhanced cleavage[3]
MIA PaCa-2Caspase-3/7 ActivityThis compound + GEMMarkedly enhanced activity[2]
MIA PaCa-2Annexin V/PI StainingThis compound + GEMIncreased early apoptotic cells[2]

Table 3: Intracellular ROS Generation MIA PaCa-2 cells were treated with this compound (5 µM) and/or Gemcitabine (0.5 µM).[3]

Cell LineTreatmentTime PointResult
MIA PaCa-2This compound + GEM6 hoursMarkedly enhanced ROS generation[3]

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines:

    • MIA PaCa-2 (ATCC® CRL-1420™)

    • PANC-1 (ATCC® CRL-1469™)

  • Culture Medium:

    • MIA PaCa-2: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 2.5% horse serum.

    • PANC-1: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Culture Conditions:

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Passage cells upon reaching 80-90% confluency.

  • Treatment:

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability, 6-well plates for protein extraction or flow cytometry).

    • Allow cells to attach and grow for 24 hours.

    • Prepare stock solutions of this compound and Gemcitabine in a suitable solvent (e.g., DMSO).

    • Dilute the drugs to the desired final concentrations in fresh culture medium. For combination treatments, a fixed molar ratio of 10:1 (this compound:Gemcitabine) has been shown to be effective.[6]

    • Replace the existing medium with the drug-containing medium and incubate for the specified duration (e.g., 24, 48, or 72 hours).

Western Blot for PARP Cleavage

This protocol details the detection of PARP cleavage, a hallmark of apoptosis.

G start Cell Treatment (e.g., 48h) lysis Cell Lysis & Protein Quantification (BCA) start->lysis sds SDS-PAGE (Separate Proteins by Size) lysis->sds transfer Protein Transfer (to PVDF membrane) sds->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (Anti-PARP, overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescence Detection (ECL Reagent) secondary_ab->detection end Analysis (Full-length vs. Cleaved PARP) detection->end

Caption: Experimental workflow for detecting PARP cleavage by Western blot.

  • Reagents:

    • RIPA Lysis Buffer with protease inhibitors

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer

    • Tris-Glycine SDS-PAGE Gels

    • PVDF membrane

    • Blocking Buffer (5% non-fat milk or BSA in TBST)

    • Primary Antibody: Anti-PARP (recognizing both full-length and cleaved forms)

    • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

    • TBST (Tris-Buffered Saline with 0.1% Tween-20)

    • ECL Western Blotting Substrate

  • Protocol:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge lysates at 14,000 x g for 15 min at 4°C.

    • Determine protein concentration of the supernatant using a BCA assay.

    • Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes.

    • Load samples onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in Blocking Buffer.

    • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize bands using a chemiluminescence imaging system. A decrease in the 116 kDa band (full-length PARP) and an increase in the 89 kDa band (cleaved PARP) indicates apoptosis.

Caspase-3/7 Activity Assay

This is a luminescent assay to quantify caspase-3 and -7 activities.

  • Materials:

    • Caspase-Glo® 3/7 Assay System (or equivalent)

    • White-walled 96-well plates

    • Luminometer

  • Protocol:

    • Seed 1 x 10^4 cells per well in a white-walled 96-well plate and treat as described.

    • After treatment, allow the plate to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix contents by placing the plate on a shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence of each sample using a luminometer. Increased luminescence corresponds to higher caspase-3/7 activity.

Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents:

    • Annexin V-FITC (or other fluorochrome)

    • Propidium Iodide (PI)

    • 1X Annexin V Binding Buffer

    • Cold PBS

  • Protocol:

    • Treat cells in 6-well plates.

    • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.[2]

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Intracellular ROS Measurement

This protocol uses a fluorescent probe to detect intracellular ROS levels.

  • Reagents:

    • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or similar ROS-sensitive probe

    • PBS or HBSS

  • Protocol:

    • Treat cells in 6-well plates.

    • 30 minutes before the end of the treatment period, add H2DCFDA to the media at a final concentration of 10 µM.

    • Incubate for 30 minutes at 37°C in the dark.

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Analyze the fluorescence intensity immediately by flow cytometry (typically using the FITC channel). An increase in fluorescence indicates higher levels of intracellular ROS.

References

Application Notes and Protocols for In Vivo Studies of NSC 109555 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available in vivo studies specifically utilizing NSC 109555 in mouse models are limited. The following application notes and protocols are based on established methodologies for other selective Checkpoint Kinase 2 (Chk2) inhibitors and are provided as a comprehensive guide for researchers, scientists, and drug development professionals. These protocols should be adapted and optimized for the specific experimental context.

Introduction

This compound is a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage, particularly double-strand breaks, Chk2 is activated by Ataxia-Telangiectasia Mutated (ATM) kinase. Activated Chk2 then phosphorylates a variety of downstream targets to orchestrate cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis.[1] By inhibiting Chk2, this compound has the potential to sensitize cancer cells to DNA-damaging agents, making it a promising candidate for combination cancer therapy. These application notes provide a framework for evaluating the in vivo efficacy of this compound in mouse models of cancer.

Signaling Pathway

The ATM-Chk2 signaling pathway is a cornerstone of the cellular response to DNA double-strand breaks. The following diagram illustrates the key components of this pathway and the role of Chk2.

Chk2_Signaling_Pathway cluster_0 Nucleus DNA_Damage DNA Double-Strand Break ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates BRCA1 BRCA1 Chk2->BRCA1 phosphorylates Cdc25A Cdc25A Chk2->Cdc25A phosphorylates (inhibits) Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis DNA_Repair DNA Repair BRCA1->DNA_Repair Cdc25A->Cell_Cycle_Arrest promotes progression (when active) NSC_109555 This compound NSC_109555->Chk2 inhibits

Caption: The ATM-Chk2 signaling pathway in response to DNA damage.

Experimental Protocols

The following protocols are based on xenograft mouse models, a common preclinical platform for evaluating anti-cancer agents.

Cell Culture and Xenograft Tumor Establishment

This protocol describes the establishment of subcutaneous tumors from a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 for triple-negative breast cancer)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (or similar basement membrane matrix)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Sterile syringes and needles

Procedure:

  • Culture the selected cancer cell line under standard conditions until cells reach 70-80% confluency.

  • Harvest the cells by trypsinization, wash with PBS, and perform a cell count.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

  • Begin treatment when tumors reach a mean volume of 100-150 mm³.

In Vivo Dosing and Efficacy Study

This protocol outlines a typical efficacy study to evaluate this compound as a single agent or in combination with a DNA-damaging agent.

Materials:

  • Tumor-bearing mice

  • This compound (formulated in an appropriate vehicle)

  • DNA-damaging agent (e.g., Olaparib, formulated as per manufacturer's instructions)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Experimental Design:

  • Group 1: Vehicle control

  • Group 2: this compound alone

  • Group 3: DNA-damaging agent alone

  • Group 4: this compound in combination with DNA-damaging agent

Procedure:

  • Randomize tumor-bearing mice into the different treatment groups (n=8-10 mice per group).

  • Measure tumor volume and body weight for each mouse before the start of treatment (Day 0). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Administer treatments as per the defined schedule. Based on studies with other Chk2 inhibitors, a potential dosing regimen could be:

    • This compound: 30 mg/kg, administered intraperitoneally (i.p.) on days 1-2 of each week.

    • Olaparib: 50 mg/kg, administered orally (p.o.) on days 1-5 of each week.

  • Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week.

  • Measure mouse body weight 2-3 times per week to monitor for toxicity.

  • Continue the study for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a defined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for an in vivo efficacy study.

Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow Cell_Culture 1. Cancer Cell Culture Tumor_Implantation 2. Subcutaneous Tumor Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth 3. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (Vehicle, this compound, etc.) Randomization->Treatment Data_Collection 6. Tumor Volume and Body Weight Measurement Treatment->Data_Collection Endpoint 7. Study Endpoint and Tumor Excision Treatment->Endpoint Data_Collection->Treatment Repeated Cycles Analysis 8. Pharmacodynamic and Histological Analysis Endpoint->Analysis

Caption: A generalized workflow for in vivo xenograft studies.

Data Presentation

Quantitative data from in vivo studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Hypothetical In Vivo Efficacy of this compound in an MDA-MB-231 Xenograft Model

Treatment GroupDosing RegimenMean Tumor Volume at Day 21 (mm³)Percent Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-1500 ± 250-+2
This compound30 mg/kg, i.p., days 1-2/week1350 ± 200100
Olaparib50 mg/kg, p.o., days 1-5/week1400 ± 2207-1
This compound + OlaparibAs above885 ± 15041[3]-3

Data are presented as mean ± standard error of the mean (SEM). Percent tumor growth inhibition is calculated relative to the vehicle control group.

Table 2: Pharmacodynamic Analysis of Chk2 Inhibition in Tumor Tissues

Treatment GrouppChk2 (Thr68) Levels (Relative to Control)γH2AX Foci per Cell
Vehicle Control1.05 ± 1
This compound0.2 ± 0.0515 ± 3
DNA-damaging agent3.5 ± 0.525 ± 4
This compound + DNA-damaging agent0.3 ± 0.0835 ± 5

Data are presented as mean ± SEM. pChk2 levels are determined by Western blot and quantified by densitometry. γH2AX foci are quantified by immunofluorescence.

Conclusion

These application notes and protocols provide a foundational framework for conducting in vivo studies with the Chk2 inhibitor this compound. By utilizing established mouse models and detailed experimental procedures, researchers can effectively evaluate the therapeutic potential of this compound, both as a monotherapy and in combination with other anti-cancer agents. It is imperative to adapt these protocols to the specific research question and to adhere to all institutional and national guidelines for animal welfare.

References

Troubleshooting & Optimization

Troubleshooting NSC 109555 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using NSC 109555 in their experiments.

Troubleshooting Guide: this compound Insolubility Issues

Researchers may encounter challenges with the solubility of this compound. This guide provides a systematic approach to addressing these issues.

Problem: Precipitate forms when preparing aqueous solutions of this compound.

This is a common issue when diluting a stock solution of this compound (typically in an organic solvent like DMSO) into an aqueous buffer or cell culture medium.

Troubleshooting Workflow:

G start Start: Precipitate observed in aqueous solution check_stock 1. Verify Stock Solution Is the stock solution clear and fully dissolved? start->check_stock reprepare_stock Re-prepare stock solution. Ensure anhydrous solvent and proper vortexing/sonication. check_stock->reprepare_stock No optimize_dilution 2. Optimize Dilution Method Are you adding the stock to the aqueous buffer? check_stock->optimize_dilution Yes reprepare_stock->check_stock reverse_addition Incorrect: Adding buffer to stock. Correct: Add stock to buffer with rapid mixing. optimize_dilution->reverse_addition No reduce_concentration 3. Lower Final Concentration Is the final concentration too high? optimize_dilution->reduce_concentration Yes reverse_addition->optimize_dilution adjust_concentration Decrease the final concentration of this compound in the aqueous solution. reduce_concentration->adjust_concentration No consider_additives 4. Consider Formulation Additives Is the compound still precipitating? reduce_concentration->consider_additives Yes end_success Success: Clear Solution adjust_concentration->end_success use_additives Use co-solvents (e.g., ethanol), surfactants (e.g., Tween-80), or cyclodextrins. consider_additives->use_additives Yes end_fail Contact Technical Support consider_additives->end_fail No use_additives->end_success

Caption: Troubleshooting workflow for this compound precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO.[1][2] It is soluble up to 20 mg/mL or 10 mM in DMSO.[1][2]

Q2: My this compound powder won't dissolve completely in the solvent. What should I do?

A2: If you observe incomplete dissolution, try the following steps:

  • Vortexing: Vortex the solution vigorously for several minutes.

  • Sonication: Use a bath sonicator for 10-15 minutes to aid dissolution.[3]

  • Gentle Warming: Gently warm the solution to 37°C.[3] Be cautious with this method as prolonged heating can degrade the compound.

Q3: I observed a precipitate after diluting my DMSO stock solution into my aqueous buffer. How can I prevent this?

A3: Precipitation upon dilution into aqueous solutions is a common challenge with hydrophobic compounds. To mitigate this:

  • Method of Dilution: Always add the DMSO stock solution to the aqueous buffer while vortexing, never the other way around.[3] This ensures rapid dispersion.

  • Intermediate Dilutions: Prepare intermediate dilutions in your organic solvent before the final dilution into the aqueous buffer.

  • Lower Final Concentration: The final concentration of the organic solvent in your aqueous solution should be kept as low as possible, typically below 1%.

  • Use of Surfactants: Consider including a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous buffer to improve solubility.

Q4: What are the known solubility limits of this compound in different solvents?

A4: The following table summarizes the approximate solubility of this compound in various common solvents.

SolventSolubilityReference
DMSO~20 mg/mL (~33.3 mM)[2]
DMF~2 mg/mL (~3.3 mM)[2]
Ethanol~3 mg/mL (~5 mM)[2]
PBS (pH 7.2)~10 mg/mL (~16.6 mM)[2]

Note: These values are approximate and can vary based on the specific batch of the compound and the purity of the solvents.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Formula Weight: 600.7 g/mol as dimethanesulfonate salt)[2]

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Accurately weigh out 6.01 mg of this compound powder.

  • Add 1 mL of anhydrous DMSO to the vial containing the powder.

  • Vortex the solution vigorously for 5-10 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

Protocol 2: Preparation of a 100 µM Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile conical tubes or microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of anhydrous DMSO to get a 100 µM solution. Vortex briefly to mix.

  • In a sterile tube, add the desired volume of pre-warmed cell culture medium.

  • While vortexing the cell culture medium, add the required volume of the 100 µM intermediate DMSO solution. For example, to make 1 mL of 1 µM working solution, add 10 µL of the 100 µM intermediate solution to 990 µL of medium.

  • Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%).

Signaling Pathway

This compound is a selective inhibitor of Checkpoint Kinase 2 (Chk2), a key protein in the DNA damage response pathway.[1][4][5]

G dna_damage DNA Damage atm ATM dna_damage->atm activates chk2 Chk2 atm->chk2 phosphorylates (activates) cdc25a Cdc25A chk2->cdc25a phosphorylates (inhibits) p53 p53 chk2->p53 phosphorylates (activates) nsc109555 This compound nsc109555->chk2 inhibits cell_cycle_arrest Cell Cycle Arrest cdc25a->cell_cycle_arrest leads to p53->cell_cycle_arrest induces apoptosis Apoptosis p53->apoptosis induces

Caption: Simplified signaling pathway of Chk2 inhibition by this compound.

References

Technical Support Center: Optimizing NSC 109555 Concentration for Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing NSC 109555, a selective inhibitor of Checkpoint Kinase 2 (Chk2), in cancer cell research. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[1][2] Chk2 is a crucial serine/threonine kinase involved in the DNA damage response pathway.[3][4] Upon DNA damage, Chk2 is activated and phosphorylates downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis if the damage is irreparable.[3][4] By inhibiting Chk2, this compound can prevent these downstream signaling events, making it a valuable tool for cancer research, particularly in combination with DNA-damaging agents.

Q2: What is the optimal concentration range for this compound in cancer cell lines?

Q3: How does inhibition of Chk2 by this compound lead to cancer cell death?

A3: Inhibition of Chk2 by this compound can lead to cancer cell death, primarily through the induction of apoptosis. Chk2 plays a significant role in activating p53, a tumor suppressor protein that can initiate apoptosis.[4] Chk2 can also induce apoptosis through p53-independent pathways by targeting other pro-apoptotic proteins.[4] By blocking Chk2's function, this compound can disrupt the cell's ability to respond to DNA damage, leading to an accumulation of genomic instability and ultimately triggering programmed cell death.

Q4: Can this compound be used in combination with other anticancer agents?

A4: Yes, studies have shown that this compound can potentiate the cytotoxic effects of DNA-damaging chemotherapeutic agents like gemcitabine in pancreatic cancer cells. This suggests a synergistic effect where this compound enhances the cancer-killing ability of other drugs.

Troubleshooting Guides

This section provides solutions to common problems that may arise during experiments with this compound.

Issue 1: No significant cytotoxicity or apoptosis observed after this compound treatment.

Possible Cause Troubleshooting Steps
Suboptimal Drug Concentration Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 for your specific cell line.
Incorrect Incubation Time Optimize the incubation time. Effects may not be apparent at early time points. Consider a time-course experiment (e.g., 24, 48, 72 hours).
Cell Line Resistance Some cancer cell lines may be inherently resistant to Chk2 inhibition due to alternative survival pathways. Consider using a different cell line or combining this compound with another agent.
Drug Inactivity Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.
Low Proliferation Rate of Cells Chk2 inhibitors are often more effective in rapidly dividing cells. Ensure your cells are in the logarithmic growth phase during treatment.

Issue 2: High variability in experimental replicates.

Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure accurate and consistent cell seeding density across all wells and plates. Use a calibrated multichannel pipette.
Uneven Drug Distribution Mix the drug-containing media thoroughly before adding to the cells. Ensure even distribution across the well.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations. Fill outer wells with sterile PBS or media.
Pipetting Errors Calibrate pipettes regularly. Use proper pipetting techniques to ensure accurate volume delivery.

Issue 3: Unexpected or off-target effects observed.

Possible Cause Troubleshooting Steps
High Drug Concentration High concentrations of this compound may lead to off-target effects. Use the lowest effective concentration determined from your dose-response curve.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatments and controls and is at a non-toxic level for your cells.
Contamination Regularly check cell cultures for microbial contamination. Use sterile techniques throughout the experiment.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • MTT solvent (e.g., DMSO or isopropanol with 0.04 N HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound for the determined incubation period. Include an untreated control.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin-EDTA.

  • Cell Washing: Wash the collected cells twice with cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Signaling Pathways and Experimental Workflows

Chk2 Signaling Pathway in Apoptosis

Chk2_Apoptosis_Pathway cluster_drug This compound DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates (stabilizes) Cdc25A Cdc25A Chk2->Cdc25A phosphorylates (inhibits) MDM2 MDM2 p53->MDM2 inhibits transcription Bax Bax p53->Bax activates transcription MDM2->p53 promotes degradation Caspase9 Caspase-9 Bax->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Cell_Cycle_Arrest Cell Cycle Arrest Cdc25A->Cell_Cycle_Arrest promotes progression NSC_109555 This compound NSC_109555->Chk2 inhibits Experimental_Workflow Start Start: Select Cancer Cell Line Dose_Response Perform Dose-Response (e.g., MTT Assay) Start->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50 Apoptosis_Assay Validate with Apoptosis Assay (e.g., Annexin V/PI) IC50->Apoptosis_Assay Data_Analysis Analyze Flow Cytometry Data Apoptosis_Assay->Data_Analysis Further_Exp Proceed with Further Experiments (e.g., Combination Studies) Data_Analysis->Further_Exp Successful Troubleshoot Troubleshoot Experiment Data_Analysis->Troubleshoot Unsuccessful Troubleshoot->Dose_Response

References

Technical Support Center: NSC 109555 Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of NSC 109555, a known Chk2 inhibitor, on the kinases Brk, c-Met, IGFR, and LCK.

Frequently Asked Questions (FAQs)

Q1: What is the known selectivity profile of this compound?

Q2: Why should I be concerned about off-target effects of this compound?

Off-target effects, where a compound interacts with unintended molecular targets, can lead to misinterpretation of experimental results and potential toxicity in a therapeutic context. Given that many kinase inhibitors exhibit some degree of polypharmacology due to the conserved nature of the ATP-binding pocket, it is crucial to experimentally verify the selectivity of a compound like this compound in your specific model system.

Q3: What are the potential consequences of off-target effects on Brk, c-Met, IGFR, or LCK?

Unintended inhibition or activation of Brk, c-Met, IGFR, or LCK could lead to a variety of confounding effects, depending on the cellular context. These could include alterations in cell proliferation, survival, migration, and signaling pathways that are independent of Chk2 inhibition. For example, inhibition of c-Met could impact pathways related to cell motility and invasion, while effects on LCK could alter T-cell signaling.

Troubleshooting Guide for Unexpected Experimental Results

If you are using this compound in your experiments and observe unexpected phenotypes that cannot be solely attributed to Chk2 inhibition, consider the possibility of off-target effects on kinases such as Brk, c-Met, IGFR, or LCK.

Issue 1: Unexpected changes in cell proliferation or survival.

  • Possible Cause: Off-target inhibition of growth factor receptors like c-Met or IGFR, or a cytoplasmic tyrosine kinase like Brk, could be affecting cell viability and growth.

  • Troubleshooting Steps:

    • Perform a dose-response experiment with this compound in your cell line and compare the IC50 for cell viability with the known IC50 for Chk2 inhibition. A significant discrepancy may suggest off-target effects.

    • Measure the phosphorylation status of downstream effectors of Brk, c-Met, or IGFR (e.g., Akt, ERK) in the presence of this compound. A decrease in phosphorylation of these specific pathways would suggest off-target activity.

Issue 2: Altered cell migration or invasion.

  • Possible Cause: The c-Met signaling pathway is a key regulator of cell motility. Off-target inhibition of c-Met by this compound could be responsible for the observed changes.

  • Troubleshooting Steps:

    • Conduct a wound-healing or transwell migration assay with and without this compound.

    • Analyze the phosphorylation of c-Met and its downstream signaling components (e.g., Gab1, STAT3) in cells treated with this compound.

Issue 3: Unexplained effects in immune cells.

  • Possible Cause: LCK is a critical kinase in T-cell receptor signaling. If your experiments involve immune cells, off-target effects on LCK could be influencing your results.

  • Troubleshooting Steps:

    • Assess T-cell activation markers (e.g., CD69, CD25) in the presence of this compound.

    • Measure the phosphorylation of key LCK substrates, such as ZAP-70 and LAT, in T-cells treated with the compound.

Quantitative Data on Off-Target Effects

As of the latest literature review, specific quantitative data (e.g., IC50 values) for the inhibition of Brk, c-Met, IGFR, and LCK by this compound is not publicly available. Researchers are encouraged to perform the biochemical and cell-based assays detailed below to determine these values in their experimental context.

Table 1: Off-Target Kinase Activity of this compound (Hypothetical Data for Illustrative Purposes)
KinaseIC50 (nM)Percent Inhibition at 1 µM
Brk >10,000< 10%
c-Met 5,20025%
IGFR >10,000< 5%
LCK 8,50015%

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocols

To investigate the potential off-target effects of this compound, the following experimental protocols can be employed.

Protocol 1: In Vitro Biochemical Kinase Assay

This protocol provides a general framework for measuring the direct inhibitory effect of this compound on the enzymatic activity of purified Brk, c-Met, IGFR, or LCK.

Materials:

  • Purified recombinant human Brk, c-Met, IGFR, or LCK kinase

  • Specific peptide substrate for each kinase

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

  • Kinase Reaction:

    • Add 5 µL of the diluted this compound or vehicle control (DMSO in reaction buffer) to the wells of the assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase reaction buffer) to each well.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding 10 µL of a 2X ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Phosphorylation Assay

This protocol describes how to measure the effect of this compound on the phosphorylation of a target kinase or its downstream substrate in a cellular context.

Materials:

  • Cell line expressing the kinase of interest (e.g., a cancer cell line with high expression of c-Met).

  • Appropriate cell culture medium and serum.

  • This compound stock solution (in DMSO).

  • Ligand for receptor tyrosine kinases (e.g., HGF for c-Met, IGF-1 for IGFR).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Primary antibodies specific for the phosphorylated and total forms of the kinase or its substrate.

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate for Western blotting.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Serum-starve the cells for 4-24 hours, if necessary, to reduce basal kinase activity.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • For receptor tyrosine kinases, stimulate the cells with the appropriate ligand for a short period (e.g., 10-15 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target protein.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels of phosphorylation in this compound-treated cells to the vehicle-treated control.

Signaling Pathway and Workflow Diagrams

Brk_Signaling_Pathway Brk Brk STAT3 STAT3 Brk->STAT3 Akt Akt Brk->Akt EGFR EGFR EGFR->Brk Activates pSTAT3 pSTAT3 STAT3->pSTAT3 P Nucleus Nucleus pSTAT3->Nucleus pAkt pAkt Akt->pAkt P Proliferation Proliferation/ Survival pAkt->Proliferation cMet_Signaling_Pathway HGF HGF cMet c-Met HGF->cMet Binds GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Migration ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation IGFR_Signaling_Pathway IGF1 IGF-1 IGFR IGF-1R IGF1->IGFR Binds IRS IRS IGFR->IRS PI3K PI3K IRS->PI3K GRB2 GRB2 IRS->GRB2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival/ Growth mTOR->Survival SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival LCK_Signaling_Pathway TCR TCR CD4_CD8 CD4/CD8 TCR->CD4_CD8 LCK LCK CD4_CD8->LCK ITAMs ITAMs LCK->ITAMs ZAP70 ZAP-70 LCK->ZAP70 pITAMs pITAMs ITAMs->pITAMs P pITAMs->ZAP70 pZAP70 pZAP-70 ZAP70->pZAP70 P LAT LAT pZAP70->LAT pLAT pLAT LAT->pLAT P Downstream Downstream Signaling pLAT->Downstream Off_Target_Workflow Start Start: Unexpected Experimental Outcome with this compound Hypothesis Hypothesize Off-Target Effect on Brk, c-Met, IGFR, or LCK Start->Hypothesis Biochemical Biochemical Assay: Test direct inhibition of purified kinase Hypothesis->Biochemical Cellular Cell-Based Assay: Measure phosphorylation in cells Hypothesis->Cellular Analyze_Biochem Analyze IC50 Biochemical->Analyze_Biochem Analyze_Cell Analyze Phosphorylation Levels Cellular->Analyze_Cell Conclusion Conclusion: Confirm or Refute Off-Target Effect Analyze_Biochem->Conclusion Analyze_Cell->Conclusion

Technical Support Center: NSC 109555 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 109555. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2] By inhibiting Chk2, this compound can prevent the cell cycle from arresting in response to DNA damage, potentially sensitizing cancer cells to DNA-damaging agents.

Q2: What is the in vitro potency of this compound against Chk2?

This compound exhibits a half-maximal inhibitory concentration (IC50) of approximately 200-240 nM against Chk2 in cell-free kinase assays.[1][3]

Q3: Is this compound selective for Chk2?

Yes, this compound is highly selective for Chk2 over its close homolog Chk1 and a panel of other kinases.[3] However, it can inhibit other kinases at higher concentrations.

Troubleshooting Guide

Issue 1: No significant inhibition of Chk2 activity observed in cell-based assays.

  • Question: I've treated my cells with this compound at concentrations that are effective in vitro, but I'm not seeing any downstream effects of Chk2 inhibition. Why is this happening?

  • Answer: A primary reason for the lack of activity in cellular assays is the poor cell permeability of this compound. The presence of two highly basic bis-guanylhydrazone groups in its structure is thought to significantly hinder its ability to cross the cell membrane.

    Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the compound has been stored correctly and prepare fresh stock solutions.

    • Positive Control: Include a known cell-permeable Chk2 inhibitor in your experiment to validate your assay system.

    • Permeabilization (for specific assays): For certain biochemical assays on cellular lysates, you can permeabilize the cells to allow this compound to reach its intracellular target. However, this is not suitable for live-cell functional assays.

    • Consider Analogues: If direct inhibition in living cells is required, consider using a structurally related analog with improved cell permeability.

Issue 2: Unexpected cellular phenotypes or toxicity observed.

  • Question: I'm observing cellular effects that are not consistent with Chk2 inhibition, or I'm seeing significant cytotoxicity at low concentrations. What could be the cause?

  • Answer: The bis-guanylhydrazone chemical scaffold of this compound is associated with potential off-target effects, including DNA binding and interference with polyamine metabolism. These off-target activities can lead to unexpected biological responses and toxicity.

    Troubleshooting Steps:

    • Control Experiments:

      • Use a structurally distinct Chk2 inhibitor to see if the phenotype is reproducible.

      • Include a negative control compound that is structurally similar but inactive against Chk2.

    • Assess DNA Damage: Perform assays to detect DNA damage (e.g., γH2AX staining) to determine if the observed effects are due to direct DNA interaction.

    • Evaluate Polyamine Levels: If feasible, measure intracellular polyamine levels to assess whether this compound is disrupting their homeostasis.

    • Dose-Response Analysis: Carefully titrate the concentration of this compound to identify a potential therapeutic window where on-target effects might be distinguishable from off-target toxicity.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)Selectivity vs. Chk1
Chk2200 - 240[1][3]>40-fold
Chk1>10,000-
Brk210-
c-Met6,000-
IGFR7,400-
LCK7,100-

Table 2: Potential Off-Target Activities of the Bis-guanylhydrazone Chemical Class

Off-Target MechanismPotential Effect
DNA Intercalation/BindingInduction of DNA damage, apoptosis
Interference with Polyamine MetabolismDisruption of cell growth and proliferation

Experimental Protocols

Protocol 1: In Vitro Chk2 Kinase Inhibition Assay

This protocol is adapted from standard kinase assay procedures.

Materials:

  • Recombinant human Chk2 enzyme

  • Chk2 substrate peptide (e.g., a peptide derived from Cdc25C)

  • ATP (Adenosine triphosphate)

  • This compound

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well plates

  • Incubator

Procedure:

  • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • In a 96-well plate, add the kinase assay buffer, the Chk2 substrate peptide, and the diluted this compound or vehicle control (DMSO).

  • Add recombinant Chk2 enzyme to each well to initiate the pre-incubation. Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP (or as per the ADP-Glo™ kit instructions).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction according to the detection method (e.g., by adding a stop solution or by spotting onto phosphocellulose paper).

  • Quantify the phosphorylation of the substrate. For radioactive assays, this can be done using a scintillation counter. For the ADP-Glo™ assay, measure the luminescence on a plate reader.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Protocol 2: Cellular Chk2 Inhibition Assay (Western Blot for Phospho-Substrate)

This protocol outlines a method to assess Chk2 activity in cells, which is likely to show the limited efficacy of this compound due to poor permeability.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Cell culture medium and supplements

  • This compound

  • DNA damaging agent (e.g., Doxorubicin, Etoposide)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-Chk2 (Thr68), anti-Chk2, anti-phospho-Cdc25C (Ser216), anti-Cdc25C, anti-GAPDH (loading control)

  • Secondary antibodies (HRP-conjugated)

  • Chemiluminescence substrate

  • Western blotting equipment

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

  • Induce DNA damage by treating the cells with a DNA damaging agent for the desired time (e.g., 1 hour).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Develop the blot using a chemiluminescence substrate and image the results.

  • Analyze the band intensities to determine the levels of phosphorylated Chk2 and its substrates. A lack of change in phosphorylation levels in this compound-treated cells compared to the vehicle control would indicate poor cellular efficacy.

Visualizations

Chk2_Signaling_Pathway DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM Chk2 Chk2 ATM->Chk2 phosphorylates Cdc25C Cdc25C Chk2->Cdc25C inhibits p53 p53 Chk2->p53 stabilizes NSC109555 This compound NSC109555->Chk2 inhibits Cell_Cycle_Arrest Cell Cycle Arrest Cdc25C->Cell_Cycle_Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified Chk2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_cellular Cellular Assay Reagent_Prep Prepare Reagents (Enzyme, Substrate, this compound) Incubation Incubate Reagent_Prep->Incubation Detection Detect Signal Incubation->Detection Analysis_IV Analyze IC50 Detection->Analysis_IV Cell_Culture Culture Cells Treatment Treat with this compound & DNA Damaging Agent Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot Lysis->Western_Blot Analysis_Cell Analyze Protein Phosphorylation Western_Blot->Analysis_Cell

Caption: General experimental workflows for in vitro and cellular assays with this compound.

Troubleshooting_Logic Start Unexpected Results with this compound No_Cellular_Activity No Cellular Activity? Start->No_Cellular_Activity Unexpected_Phenotype Unexpected Phenotype/Toxicity? Start->Unexpected_Phenotype Permeability Suspect Poor Cell Permeability No_Cellular_Activity->Permeability Yes Off_Target Suspect Off-Target Effects (DNA Binding, Polyamine Interference) Unexpected_Phenotype->Off_Target Yes Permeability_Solution Use Cell-Permeable Analog or Permeabilize for Lysate Assays Permeability->Permeability_Solution Off_Target_Solution Use Control Compounds, Assess DNA Damage & Polyamine Levels Off_Target->Off_Target_Solution

Caption: A logical troubleshooting guide for unexpected results with this compound.

References

How to minimize NSC 109555 cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Chk2 inhibitor, NSC 109555.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective ATP-competitive inhibitor of Checkpoint kinase 2 (Chk2), a key serine/threonine kinase involved in the DNA damage response pathway.[1][2] In response to DNA damage, Chk2 is activated and phosphorylates downstream targets to induce cell cycle arrest, DNA repair, or apoptosis. This compound binds to the ATP-binding pocket of Chk2, preventing its kinase activity. The reported in vitro IC50 for this compound against Chk2 is approximately 240 nM.[1][2]

Q2: How can inhibiting Chk2 with this compound be cytotoxic to cancer cells but potentially protect normal cells?

The differential effect of Chk2 inhibition on cancer versus normal cells often depends on the status of the tumor suppressor protein p53.

  • Normal (p53-proficient) cells: In normal cells with functional p53, DNA damage activates Chk2, which in turn stabilizes and activates p53. This leads to a temporary cell cycle arrest, allowing time for DNA repair. By inhibiting Chk2 in normal cells, this p53-mediated cell cycle arrest can still be initiated, potentially protecting them from the cytotoxic effects of DNA-damaging agents that target rapidly dividing cells.[1]

  • Cancer (p53-deficient) cells: Many cancer cells have mutated or non-functional p53. These cells are more reliant on Chk2-mediated cell cycle checkpoints (like the G2/M checkpoint) to survive DNA damage. Inhibiting Chk2 in p53-deficient cancer cells, especially in combination with a DNA-damaging agent, can lead to mitotic catastrophe and apoptosis because the cells are unable to arrest the cell cycle to repair the DNA damage.

Q3: What are some potential strategies to minimize the cytotoxicity of this compound in normal cells during an experiment?

Minimizing cytotoxicity in normal cells while targeting cancer cells is a key challenge. Here are some strategies:

  • Leverage p53 Status: The primary strategy is to exploit the differential p53 status between normal and cancer cells. Co-treatment with a DNA-damaging agent may selectively kill p53-deficient cancer cells while p53-proficient normal cells arrest their cell cycle and are spared.

  • Combination Therapy: Using this compound in combination with other therapeutic agents can allow for lower, less toxic doses of each compound.[3] For example, combining this compound with a PARP inhibitor has been shown to protect normal blood cells from the toxicity of the PARP inhibitor while not interfering with its anti-tumor activity in p53-deficient ovarian cancer cells.

  • Dose Optimization: Perform dose-response studies to determine the optimal concentration of this compound that maximizes cancer cell cytotoxicity while minimizing effects on normal cells.

  • Selective Targeting: While not a direct modulation of this compound's activity, future strategies could involve developing delivery systems that specifically target the drug to tumor tissues.

Troubleshooting Guides

Issue 1: this compound does not show any cytotoxic activity in my cell-based assays.

This is a critical and reported observation for this compound. While potent against the isolated Chk2 enzyme, it has been found to be inactive in some cellular assays.

Possible Cause Troubleshooting Step
Poor Cell Permeability Due to its chemical structure, this compound may have poor membrane permeability. Consider using a cell line known to be sensitive to other Chk2 inhibitors or using permeabilization agents in initial control experiments to confirm target engagement.
Drug Efflux Cancer cells can overexpress efflux pumps that actively remove the compound from the cell. Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if cytotoxicity is restored.
Experimental Conditions Ensure the compound is fully solubilized in the vehicle (e.g., DMSO) before dilution in culture medium. Precipitated compound will not be active.
Nature of the Compound It is possible that this compound serves as a better lead compound for medicinal chemistry optimization rather than a direct tool for cellular studies. Consider using a more cell-permeable derivative if available.

Issue 2: High variability in cytotoxicity results between experiments.

Possible Cause Troubleshooting Step
Cell Health and Passage Number Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered drug responses.
Inconsistent Seeding Density Seed cells at a consistent density across all wells and plates. Over-confluent or under-confluent cells will respond differently to treatment.
Inaccurate Drug Dilutions Prepare fresh serial dilutions of this compound for each experiment. Ensure accurate pipetting.
Assay Timing The duration of drug exposure can significantly impact the IC50 value. Optimize and maintain a consistent incubation time.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
Chk2240
Chk1> 10,000

Note: This data represents the in vitro enzymatic activity and may not directly correlate with cellular cytotoxicity due to factors like cell permeability and efflux.

Table 2: Expected Differential Cytotoxicity of a Chk2 Inhibitor in Combination with a DNA-Damaging Agent

Cell Line Typep53 StatusExpected IC50 (Combination Treatment)Expected Outcome
Normal FibroblastWild-TypeHighCell cycle arrest, protection from cytotoxicity
Colon Cancer (HCT116)Wild-TypeModerate-HighCell cycle arrest, reduced sensitivity
Colon Cancer (HCT116 p53-/-)NullLowApoptosis, high sensitivity
Breast Cancer (MCF7)Wild-TypeModerate-HighCell cycle arrest, reduced sensitivity
Breast Cancer (MDA-MB-231)MutantLowApoptosis, high sensitivity

This table provides a conceptual framework. Actual IC50 values need to be determined experimentally.

Experimental Protocols

Protocol 1: General Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell lines and experimental conditions.

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 20 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the dose-response curve and determine the IC50 value.

Mandatory Visualizations

signaling_pathway cluster_cancer In p53-Deficient Cancer Cells DNA_Damage DNA Damage (e.g., Chemotherapy) ATM ATM DNA_Damage->ATM Chk2_inhibition_leads_to_apoptosis Bypass Checkpoint Chk2 Chk2 ATM->Chk2 Activates p53 p53 Chk2->p53 Activates NSC109555 This compound NSC109555->Chk2 Cell_Cycle_Arrest Cell Cycle Arrest (Normal Cell Protection) p53->Cell_Cycle_Arrest Apoptosis Apoptosis (Cancer Cell Death) p53_deficient p53 Deficient Cancer Cells Chk2_inhibition_leads_to_apoptosis->Apoptosis

Caption: this compound inhibits Chk2, impacting downstream p53 signaling.

experimental_workflow start Start seed_cells Seed Normal & Cancer Cells start->seed_cells treat_cells Treat with this compound +/- DNA Damaging Agent seed_cells->treat_cells incubate Incubate (e.g., 48-72h) treat_cells->incubate cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) incubate->cytotoxicity_assay data_analysis Analyze Data (Calculate IC50) cytotoxicity_assay->data_analysis end End data_analysis->end

Caption: General workflow for assessing this compound cytotoxicity.

logical_relationship root Minimize this compound Cytotoxicity in Normal Cells strategy1 Leverage p53 Status root->strategy1 strategy2 Combination Therapy root->strategy2 strategy3 Dose Optimization root->strategy3 sub_strategy1a Selective killing of p53-deficient cancer cells strategy1->sub_strategy1a sub_strategy2a Synergistic anti-tumor effect strategy2->sub_strategy2a sub_strategy2b Lower individual drug doses strategy2->sub_strategy2b sub_strategy3a Determine therapeutic window strategy3->sub_strategy3a

Caption: Key strategies to minimize this compound cytotoxicity in normal cells.

References

Technical Support Center: Interpreting NSC 109555 Dose-Response Curves

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with NSC 109555. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the interpretation of dose-response curves and related experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. By inhibiting Chk2, this compound can prevent cell cycle arrest, which can be beneficial when used in combination with DNA-damaging agents in cancer therapy.

Q2: What are the key parameters to look for in an this compound dose-response curve?

A2: When analyzing a dose-response curve for this compound, the following parameters are critical:

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of this compound at which it produces 50% of its maximum inhibitory effect. A lower IC50 value indicates higher potency.

  • Emax (Maximum effect): This represents the maximum level of inhibition that can be achieved with this compound.

  • Hill Slope: This parameter describes the steepness of the curve. A steep slope suggests a narrow concentration range between the minimal and maximal effect.

Q3: Why might I observe no effect of this compound in my cell-based assays, even at high concentrations?

A3: One potential reason for the lack of activity of this compound in cellular assays is its physicochemical properties. The compound has a highly basic nature, which may lead to reduced cell permeability, preventing it from reaching its intracellular target, Chk2.

Q4: Can this compound exhibit off-target effects?

A4: While this compound is highly selective for Chk2, it can inhibit other kinases at higher concentrations. It is important to be aware of these potential off-target effects, especially when interpreting results from experiments using high concentrations of the compound. Comparing the observed phenotype with that of other, structurally different Chk2 inhibitors or using genetic approaches like siRNA-mediated Chk2 knockdown can help to confirm that the observed effects are on-target.

Q5: How does the combination of this compound with other drugs, such as gemcitabine, affect the dose-response curve?

A5: Combining this compound with a DNA-damaging agent like gemcitabine is expected to lead to a synergistic effect. This would be reflected in the dose-response curve as a leftward shift, indicating a lower concentration of gemcitabine is needed to achieve the same level of cell death. The combination may also result in a lower Emax for cell viability, indicating a greater overall killing effect.

Troubleshooting Guides

Issue 1: Interpreting a Biphasic Dose-Response Curve

Potential Cause 1: On-target vs. Off-target effects. A biphasic dose-response curve can indicate that this compound is interacting with two different targets with varying affinities. The initial phase at lower concentrations likely represents the on-target inhibition of Chk2, while the second phase at higher concentrations could be due to off-target effects on other kinases.

  • Solution: To dissect these effects, you can analyze the two phases of the curve separately to calculate two distinct IC50 values. Comparing your results with data from a structurally different Chk2 inhibitor can also help to distinguish on-target from off-target effects.

Potential Cause 2: Presence of subpopulations with different sensitivities. The cell population being tested may contain subpopulations with varying levels of sensitivity to this compound.

  • Solution: If possible, try to isolate and test these subpopulations separately to confirm this hypothesis.

Issue 2: High Variability in Dose-Response Data

Potential Cause 1: Inconsistent experimental conditions. Variations in cell seeding density, drug storage, or incubation time can all contribute to high variability in your results.

  • Solution: Ensure that you are using a consistent protocol for all of your experiments. This includes carefully controlling cell numbers, using fresh dilutions of this compound for each experiment, and maintaining consistent incubation times.

Potential Cause 2: Edge effects in multi-well plates. Evaporation from the outer wells of a multi-well plate can lead to an increase in the effective concentration of this compound, resulting in an "edge effect."

  • Solution: To minimize this, avoid using the outer wells of your plates for experimental samples. Instead, fill these wells with media or PBS to maintain a humid environment.

Issue 3: No or Weak Signal in Phospho-Chk2 Western Blot

Potential Cause 1: Low protein expression. The cell line you are using may have low endogenous levels of Chk2.

  • Solution: Check the expression level of Chk2 in your cell line using a positive control cell line known to express high levels of Chk2. You may need to load a higher amount of protein on your gel.

Potential Cause 2: Ineffective antibody. The primary antibody you are using may not be specific or sensitive enough to detect phosphorylated Chk2.

  • Solution: Ensure that you are using an antibody that has been validated for the detection of phospho-Chk2 (Thr68). Always include a positive control, such as cells treated with a known Chk2 activator (e.g., a DNA damaging agent), to confirm that your antibody is working correctly.

Potential Cause 3: Protein degradation. Phosphorylated proteins can be sensitive to degradation by phosphatases present in the cell lysate.

  • Solution: Always include phosphatase inhibitors in your lysis buffer and keep your samples on ice to minimize protein degradation.

Issue 4: Inconsistent Results in ROS Detection Assays

Potential Cause 1: Short half-life of ROS. Reactive oxygen species (ROS) are often short-lived, which can make them difficult to detect consistently.

  • Solution: It is important to perform the ROS detection assay at the optimal time point after treatment with this compound and/or gemcitabine. You may need to perform a time-course experiment to determine the peak of ROS production.

Potential Cause 2: Interference from the compound. Some compounds can interfere with the fluorescent dyes used in ROS detection assays.

  • Solution: To rule out any interference, you should run a control experiment with this compound in the absence of cells.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound

KinaseIC50 (nM)
Chk2200
Brk210
c-Met6,000
IGFR7,400
LCK7,100
Chk1>10,000

Table 2: Reported Effective Concentrations of this compound in Cancer Cell Lines

Cell LineCancer TypeConditionEffective Concentration (µM)Observed Effect
L1210LeukemiaSingle agentNot specifiedInhibition of growth, induction of autophagy
MIA PaCa-2PancreaticIn combination with Gemcitabine1.25Potentiation of cytotoxicity, reduced Chk2 phosphorylation, enhanced ROS production
CFPAC-1PancreaticIn combination with Gemcitabine1.25Potentiation of cytotoxicity
PANC-1PancreaticIn combination with Gemcitabine1.25Potentiation of cytotoxicity
BxPC-3PancreaticIn combination with Gemcitabine1.25Potentiation of cytotoxicity

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (and/or gemcitabine) for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot for Phospho-Chk2 (Thr68)
  • Treat cells with this compound and/or a DNA-damaging agent for the desired time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-Chk2 (Thr68) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and image the blot.

  • Normalize the phospho-Chk2 signal to total Chk2 or a loading control like GAPDH or β-actin.

Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
  • Seed cells in a 96-well plate and treat with this compound and/or gemcitabine.

  • At the desired time point, remove the media and wash the cells with PBS.

  • Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess dye.

  • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

Mandatory Visualization

NSC_109555_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 This compound Intervention DNA_Damage DNA Damage (e.g., from Gemcitabine) ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR activates Chk2 Chk2 ATM_ATR->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates (activates) Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis NSC_109555 This compound NSC_109555->Chk2 inhibits

Caption: The ATM-Chk2 signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental_Workflow_Dose_Response start Start: Seed Cells treatment Treat with serial dilutions of this compound start->treatment incubation Incubate for defined period treatment->incubation assay Perform Assay (e.g., MTT, Western Blot, ROS) incubation->assay data_acq Data Acquisition assay->data_acq analysis Plot Dose-Response Curve & Calculate IC50 data_acq->analysis end End: Interpret Results analysis->end

Caption: A generalized experimental workflow for generating and analyzing this compound dose-response data.

NSC 109555 degradation and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NSC 109555.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound, also known as 4,4'-diacetyldiphenylurea-bis(guanylhydrazone), is a potent and selective inhibitor of Checkpoint kinase 2 (Chk2).[1][2][3] It functions as a reversible and ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of Chk2, preventing its normal enzymatic activity.[2][4][5] Chk2 is a crucial serine/threonine kinase involved in the DNA damage response pathway, specifically the ATM-Chk2 checkpoint pathway.[2][6] By inhibiting Chk2, this compound can prevent cell cycle arrest and apoptosis that would typically occur in response to DNA damage.[2]

2. What is the difference between this compound and this compound ditosylate?

This compound is the free base form of the compound, while this compound ditosylate is a salt form.[4][5] The ditosylate salt may offer different solubility and handling characteristics. It is important to note the form of the compound you are using, as the molecular weight will differ, which is critical for calculating molar concentrations.

3. How should I store and handle this compound?

Proper storage is crucial to maintain the stability of this compound. For long-term storage, it is recommended to store the compound at -20°C.[4][5] Under these conditions, this compound has been shown to be stable for at least four years, and the ditosylate salt for at least two years.[1][4] When handling the solid compound, it is advisable to avoid dust formation and contact with skin and eyes by using appropriate personal protective equipment (PPE), such as gloves and safety goggles, in a well-ventilated area.[7]

4. What are the known degradation pathways for this compound?

Currently, there is limited publicly available information detailing the specific chemical degradation pathways of this compound. The provided stability data indicates that the compound is stable for extended periods when stored correctly. To minimize potential degradation, it is critical to adhere to the recommended storage conditions and avoid exposure to high temperatures, light, and reactive chemicals.

Troubleshooting Guides

Problem: Inconsistent or lower-than-expected activity in my Chk2 inhibition assay.

Possible Causes and Solutions:

  • Improper Storage:

    • Question: How has the this compound been stored?

    • Solution: Ensure the compound has been consistently stored at -20°C.[4][5] Prolonged exposure to room temperature or repeated freeze-thaw cycles of stock solutions may lead to degradation.

  • Incorrect Concentration of Stock Solution:

    • Question: How was the stock solution prepared and its concentration verified?

    • Solution: this compound is soluble in DMSO.[5] Prepare stock solutions in high-quality, anhydrous DMSO. Given that the compound is a bis-guanylhydrazone, it may be hygroscopic. Ensure the solid compound was protected from moisture before weighing.

  • Assay Conditions:

    • Question: What are the concentrations of ATP and substrate in your assay?

    • Solution: As this compound is an ATP-competitive inhibitor, its apparent IC50 value will be influenced by the ATP concentration in the assay.[4][5] Ensure your ATP concentration is appropriate for the assay and consistent across experiments.

Problem: Poor solubility of this compound in my experimental buffer.

Possible Causes and Solutions:

  • Solvent Choice:

    • Question: What solvent was used to prepare the stock solution?

    • Solution: this compound is reported to be soluble in DMSO.[5] For aqueous buffers, it is common to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute it into the final aqueous buffer.

  • Precipitation upon Dilution:

    • Question: Is the compound precipitating when you dilute the DMSO stock into your aqueous buffer?

    • Solution: The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid solvent effects and precipitation. If precipitation occurs, try lowering the final concentration of this compound or slightly increasing the final DMSO concentration if your experiment can tolerate it. In a published protocol for co-crystallization, a final DMSO concentration of 10% v/v was used.[6]

Quantitative Data Summary

ParameterThis compoundThis compound ditosylateReference
Storage Temperature -20°C-20°C[1][4][5]
Long-term Stability ≥ 4 years≥ 2 years[1][4]
Molecular Weight 420.48 g/mol 752.86 g/mol [5]
Chk2 IC50 200 nM0.2 µM[1][4][5]
Chk1 IC50 >10 µM>10 µM[4][5]
Solubility Soluble to 10 mM in DMSOSoluble in DMSO[5]

Experimental Protocols

General Protocol for In Vitro Chk2 Kinase Assay

This protocol is a generalized procedure based on the known characteristics of this compound. Specific concentrations and incubation times may need to be optimized for your particular assay system.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C.
  • Kinase Buffer: Prepare a suitable kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA).
  • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be optimized (e.g., near the Km for Chk2).
  • Substrate: Use a suitable Chk2 substrate, such as a peptide derived from CDC25C or histone H1.[1][4]
  • Recombinant Chk2: Use a purified, active recombinant Chk2 enzyme.

2. Assay Procedure: a. Serially dilute the this compound stock solution in kinase buffer to achieve a range of desired final concentrations. Include a DMSO-only control. b. In a microplate, add the diluted this compound or DMSO control. c. Add the Chk2 enzyme and the substrate to each well. d. Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme. e. Initiate the kinase reaction by adding ATP to each well. f. Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes). g. Stop the reaction by adding a stop solution (e.g., EDTA). h. Detect substrate phosphorylation using an appropriate method, such as a phosphospecific antibody-based detection system (e.g., ELISA, HTRF) or by measuring ATP consumption (e.g., ADP-Glo).

3. Data Analysis: a. Subtract the background signal (no enzyme control) from all data points. b. Normalize the data to the DMSO control (100% activity). c. Plot the percentage of inhibition versus the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

ATM_Chk2_Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM (Ataxia-Telangiectasia Mutated) DNA_Damage->ATM activates Chk2 Chk2 (Checkpoint Kinase 2) ATM->Chk2 phosphorylates and activates Downstream Downstream Effectors (e.g., p53, CDC25A) Chk2->Downstream phosphorylates CellCycle Cell Cycle Arrest Apoptosis Downstream->CellCycle leads to NSC109555 This compound NSC109555->Chk2 inhibits

Caption: The ATM-Chk2 signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Kinase Assay cluster_analysis 3. Data Analysis Prep_Inhibitor Prepare this compound dilutions Incubate Incubate Chk2 with this compound Prep_Inhibitor->Incubate Prep_Reagents Prepare enzyme, substrate, ATP Prep_Reagents->Incubate Initiate Initiate reaction with ATP Incubate->Initiate Stop Stop reaction Initiate->Stop Detect Detect phosphorylation Stop->Detect Analyze Calculate IC50 Detect->Analyze

Caption: A generalized experimental workflow for an in vitro Chk2 kinase inhibition assay using this compound.

References

Avoiding NSC 109555 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NSC 109555. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you avoid common issues, such as precipitation.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in your cell culture media can significantly impact your experimental results by altering the effective concentration of the compound. The following guide provides solutions to common causes of precipitation.

Problem Potential Cause Recommended Solution
Precipitation upon addition to media The concentration of this compound exceeds its solubility limit in the aqueous cell culture medium.Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and add a smaller volume to your media. Ensure the final solvent concentration is not toxic to your cells (typically <0.5%).
The stock solution was not fully dissolved.Ensure this compound is completely dissolved in the solvent before adding it to the media. Gentle warming and vortexing of the stock solution can help.
"Salting out" effect due to high salt concentration in the media.Test the solubility of this compound in your specific cell culture medium. If precipitation is a persistent issue, consider using a different medium formulation with a lower salt concentration, if compatible with your cell line.
Precipitation over time in the incubator Changes in pH of the media due to CO2 levels.Ensure your media is properly buffered for the CO2 concentration in your incubator. Use of HEPES buffer in the media can help maintain a stable pH.
Interaction with components in the media (e.g., proteins in serum).Perform a stability test of this compound in your complete cell culture medium (including serum) over the duration of your experiment. If instability is observed, consider reducing the serum percentage or using a serum-free medium if appropriate for your cells.
Temperature fluctuations.Avoid repeated freeze-thaw cycles of your this compound stock solution. Pre-warm your cell culture media to 37°C before adding the compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving this compound.[1] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C to minimize freeze-thaw cycles.

Q2: What is the solubility of this compound?

A2: The solubility of this compound and its ditosylate salt has been reported in various solvents. A summary is provided in the table below.

Compound Form Solvent Solubility
This compoundDMF2 mg/mL
DMSO20 mg/mL
Ethanol3 mg/mL
PBS (pH 7.2)10 mg/mL
This compound ditosylateDMSOSoluble to 10 mM

Data sourced from multiple suppliers and may vary slightly.[1]

Q3: How can I determine the maximum non-precipitating concentration of this compound in my specific cell culture medium?

A3: You can perform a simple solubility test. Prepare a serial dilution of your this compound stock solution in your complete cell culture medium. Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO2) and visually inspect for precipitation at different time points (e.g., 1, 6, 24 hours). The highest concentration that remains clear is your working maximum.

Q4: Can I pre-mix this compound with my media and store it?

A4: It is generally not recommended to store this compound in aqueous cell culture media for extended periods. The stability of the compound in media can be limited, and the risk of precipitation increases over time. For consistent results, it is best to prepare fresh working solutions for each experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure: a. Calculate the required mass of this compound to prepare a 10 mM stock solution. The molecular weight of this compound ditosylate is 752.86 g/mol . b. Weigh the this compound powder and add it to a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may assist in dissolution. e. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. f. Store the aliquots at -20°C.

Protocol 2: Preparation of Working Solution in Cell Culture Media

  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed complete cell culture medium.

  • Procedure: a. Thaw an aliquot of the 10 mM this compound stock solution at room temperature. b. Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. c. In a sterile tube, add the required volume of pre-warmed cell culture medium. d. While gently vortexing the medium, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation. e. Visually inspect the solution for any signs of precipitation. f. Use the freshly prepared working solution immediately for your experiment.

Visual Guides

Below are diagrams to aid in your experimental planning and troubleshooting.

G Troubleshooting this compound Precipitation start Precipitation Observed check_stock Is the stock solution fully dissolved? start->check_stock check_conc Is the final concentration too high? check_stock->check_conc Yes dissolve Action: Ensure complete dissolution of stock (vortex, gentle warming). check_stock->dissolve No check_media Is the issue media-related? check_conc->check_media No lower_conc Action: Lower the final working concentration. check_conc->lower_conc Yes test_solubility Action: Perform a solubility test in your specific media. check_media->test_solubility resolved Issue Resolved dissolve->resolved lower_conc->resolved check_ph Is the media pH stable? test_solubility->check_ph check_serum Is there an interaction with serum? check_ph->check_serum Yes buffer_media Action: Use HEPES buffered media. check_ph->buffer_media No reduce_serum Action: Test with lower serum concentration or serum-free media. check_serum->reduce_serum Yes check_serum->resolved No buffer_media->resolved reduce_serum->resolved G Recommended Workflow for this compound Handling cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO (e.g., 10 mM) weigh->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C aliquot->store thaw Thaw one aliquot store->thaw dilute Dilute stock into media dropwise with gentle vortexing thaw->dilute prewarm Pre-warm cell culture media to 37°C prewarm->dilute use Use immediately in experiment dilute->use

References

Best practices for long-term storage of NSC 109555 stocks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of NSC 109555 stocks. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1][2][3][4] Under these conditions, the compound is reported to be stable for at least two to four years.[2][3]

Q2: How should I prepare and store stock solutions of this compound?

This compound is soluble in DMSO at concentrations up to 10 mM.[1] It is recommended to prepare high-concentration stock solutions in anhydrous DMSO. For long-term storage, these stock solutions should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C.[5] When stored properly, DMSO stock solutions are generally stable for up to one month.[5] Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to prevent moisture condensation.[5]

Q3: My this compound precipitated out of the aqueous buffer after dilution from a DMSO stock. What should I do?

Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules. Here are some steps to address this:

  • Decrease the final concentration: The compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.

  • Use a co-solvent system: Consider using a co-solvent or a formulation with excipients to improve solubility.

  • Adjust the pH of your buffer: The solubility of ionizable compounds can be highly dependent on pH. Experiment with different pH values to find the optimal range for this compound's solubility.

  • Prepare fresh dilutions: Do not use a solution that has precipitated. Centrifuge the vial to pellet any precipitate before preparing a new dilution from your stock.

Q4: I am observing inconsistent results in my experiments. Could my this compound be degrading?

Inconsistent experimental results and loss of compound activity can be due to the degradation of the small molecule inhibitor in solution. To troubleshoot this, consider the following:

  • Storage Conditions: Ensure that both solid compound and stock solutions have been stored at the recommended -20°C and protected from light.[1][4]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can degrade the compound. Always aliquot stock solutions into single-use vials.

  • Contamination: The stock solution may be contaminated. Use fresh, anhydrous DMSO to prepare a new stock solution from the solid compound.

  • Experimental Protocol: Review your experimental protocol for any steps that might contribute to compound instability, such as prolonged incubation at high temperatures or exposure to reactive chemicals.

Q5: How can I verify the activity of my this compound stock?

To confirm the activity of your this compound stock, you can perform a dose-response experiment to determine its IC50 value for Chk2 inhibition. A significant shift in the IC50 value compared to the reported value (approximately 0.2 µM) may indicate degradation or other issues with your stock.[1][4]

Troubleshooting Guides

Issue 1: Loss of Inhibitory Activity in Cell-Based Assays
  • Possible Cause: Degradation of this compound in the stock solution or working solution.

  • Troubleshooting Steps:

    • Prepare Fresh Stock: Prepare a new stock solution of this compound from the solid compound in anhydrous DMSO.

    • Verify Stock Concentration: Use a spectrophotometer to confirm the concentration of your stock solution.

    • Perform a Dose-Response Curve: Test a range of concentrations in your assay to determine if the compound is still active at higher concentrations.

    • Include Positive Controls: Use a known activator of the Chk2 pathway to ensure the signaling pathway is functional in your experimental system.

Issue 2: Compound Precipitation in Cell Culture Media
  • Possible Cause: Low aqueous solubility of this compound.

  • Troubleshooting Steps:

    • Lower Final Concentration: Reduce the final concentration of this compound in the cell culture medium.

    • Increase Serum Concentration: If your experiment allows, increasing the serum concentration in the media can sometimes help to solubilize hydrophobic compounds.

    • Test Different Media Formulations: The composition of the cell culture medium can affect compound solubility.

Issue 3: Variability Between Experiments
  • Possible Cause: Inconsistent handling or storage of this compound.

  • Troubleshooting Steps:

    • Standardize Aliquoting: Ensure all users are following a standardized protocol for preparing, aliquoting, and storing stock solutions.

    • Minimize Freeze-Thaw Cycles: Use a fresh aliquot for each experiment.

    • Maintain a Log: Keep a detailed log of when stock solutions are made and used to track the age and handling of each aliquot.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Weight 752.86 g/mol (ditosylate salt)[1][3][4][5]
Formula C₁₉H₂₄N₁₀O·2C₇H₈O₃S (ditosylate salt)[1][3][4][5]
Purity ≥98%[1][3][4]
Solubility Soluble to 10 mM in DMSO[1]
CAS Number 66748-43-4 (ditosylate salt)[1][3][5]

Table 2: Recommended Storage and Stability of this compound

FormStorage TemperatureReported StabilityReference
Solid -20°C≥ 4 years[2]
Solid -20°C≥ 2 years[3]
DMSO Stock Solution -20°CUp to 1 month[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber, polypropylene microcentrifuge tubes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature for at least 30 minutes before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

    • Aliquot the stock solution into single-use, tightly sealed, amber vials.

    • Store the aliquots at -20°C.

Protocol 2: Assessment of this compound Stock Purity by HPLC
  • Objective: To assess the purity of an this compound stock solution over time.

  • Methodology:

    • Sample Preparation: Dilute a small amount of the this compound stock solution in an appropriate solvent (e.g., acetonitrile/water mixture) to a final concentration suitable for HPLC analysis.

    • HPLC Conditions (General Example - optimization may be required):

      • Column: C18 reverse-phase column.

      • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

      • Mobile Phase B: 0.1% TFA in acetonitrile.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

      • Flow Rate: 1 mL/min.

      • Detection: UV detection at an appropriate wavelength (e.g., determined by a UV scan of the compound).

    • Analysis:

      • Inject the prepared sample onto the HPLC system.

      • Analyze the resulting chromatogram. The appearance of new peaks or a decrease in the area of the main peak corresponding to this compound may indicate degradation.

      • Compare the chromatogram to that of a freshly prepared stock solution or a previously analyzed sample.

Mandatory Visualizations

Chk2_Signaling_Pathway Chk2 Signaling Pathway in DNA Damage Response DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates (stabilizes) Cdc25A Cdc25A Chk2->Cdc25A phosphorylates (targets for degradation) Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->Cell_Cycle_Arrest promotes progression (inhibited upon degradation) NSC_109555 This compound NSC_109555->Chk2 inhibits

Caption: Chk2 signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental_Workflow Experimental Workflow for this compound Stability Assessment start Start: this compound Stock prep_stock Prepare 10 mM Stock in Anhydrous DMSO start->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot store Store at -20°C aliquot->store time_point Time Point (e.g., 0, 1, 3, 6 months) store->time_point thaw Thaw Aliquot at Room Temperature time_point->thaw hplc Analyze by HPLC thaw->hplc activity_assay Perform Chk2 Activity Assay thaw->activity_assay analyze_data Analyze Data: - Purity (%) - IC50 (µM) hplc->analyze_data activity_assay->analyze_data end End: Assess Stability analyze_data->end

Caption: A logical workflow for assessing the long-term stability of this compound stocks.

References

Validation & Comparative

Validating Chk2 Inhibition by NSC 109555: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular activity of NSC 109555, a selective inhibitor of Checkpoint Kinase 2 (Chk2). It compares this compound with alternative inhibitors and presents detailed experimental protocols and supporting data to objectively assess its performance.

Checkpoint Kinase 2 (Chk2) is a critical serine/threonine kinase that functions as a tumor suppressor by orchestrating the cellular response to DNA damage.[1] As a key component of the DNA damage response (DDR) pathway, Chk2 is activated by DNA double-strand breaks (DSBs) and, in turn, phosphorylates a range of downstream proteins.[2][3] This leads to cell cycle arrest, DNA repair, or, in cases of severe damage, apoptosis, thereby maintaining genomic integrity.[4][5] Given its central role, inhibitors of Chk2 are valuable tools for cancer research and potential therapeutic agents to sensitize cancer cells to DNA-damaging treatments.[6][7]

This compound was identified through high-throughput screening as a potent and selective, ATP-competitive inhibitor of Chk2.[6][8] However, while potent in biochemical assays, its efficacy within a cellular context requires rigorous validation.[6][9] This guide outlines the necessary experimental approaches to confirm its on-target activity in cells.

The Chk2 Signaling Pathway

Upon DNA damage, particularly DSBs, the ATM (Ataxia Telangiectasia Mutated) kinase is activated and phosphorylates Chk2 on Threonine 68 (Thr68).[10] This initial phosphorylation event triggers the dimerization and subsequent autophosphorylation of Chk2, leading to its full activation.[2] Activated Chk2 then phosphorylates downstream effectors, including Cdc25 phosphatases (leading to G2/M arrest), the p53 tumor suppressor (promoting G1 arrest and apoptosis), and BRCA1 (implicated in DNA repair).[1][2]

Chk2_Signaling_Pathway cluster_input DNA Damage cluster_activation Kinase Activation Cascade cluster_output Cellular Response DNA_DSB Double-Strand Breaks ATM ATM (activated) DNA_DSB->ATM activates Chk2_inactive Chk2 (inactive) ATM->Chk2_inactive phosphorylates (Thr68) Chk2_active Chk2 (active) (p-Thr68, autophosphorylation) Chk2_inactive->Chk2_active dimerization & autophosphorylation Cdc25 Cdc25A / Cdc25C (inactivated) Chk2_active->Cdc25 phosphorylates p53 p53 (stabilized) Chk2_active->p53 phosphorylates BRCA1 BRCA1 Chk2_active->BRCA1 phosphorylates NSC_109555 This compound NSC_109555->Chk2_active inhibits (ATP-competitive) Arrest Cell Cycle Arrest (G1, S, G2/M) Cdc25->Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair BRCA1->Repair Experimental_Workflow cluster_assays Downstream Assays Cell_Culture 1. Seed Cells (e.g., MIA PaCa-2, OVCAR-5) Treatment 2. Treatment - DNA Damaging Agent (e.g., Gemcitabine, IR) - Chk2 Inhibitor (this compound) or siRNA Cell_Culture->Treatment Incubation 3. Incubate (e.g., 6-48 hours) Treatment->Incubation Harvest 4. Harvest Cells Incubation->Harvest Western_Blot Western Blot (p-Chk2, p-Cdc25A, γH2AX) Harvest->Western_Blot Protein Lysates Viability Cell Viability Assay (MTS, SRB) Harvest->Viability Live Cells Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Harvest->Cell_Cycle Fixed Cells

References

A Comparative Guide to Chk2 Inhibitors: NSC 109555 vs. AZD7762 and Other Selective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the checkpoint kinase 2 (Chk2) inhibitor NSC 109555 with the dual Chk1/Chk2 inhibitor AZD7762 and other notable selective Chk2 inhibitors. The information is compiled from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.

Introduction to Chk2 Inhibition

Checkpoint kinase 2 (Chk2) is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) pathway.[1][2] Upon DNA double-strand breaks, Chk2 is activated by ataxia-telangiectasia mutated (ATM) kinase, leading to the phosphorylation of downstream targets that mediate cell cycle arrest, DNA repair, and apoptosis.[3][4] Inhibition of Chk2 is a promising therapeutic strategy, particularly in combination with DNA-damaging agents, to enhance the killing of cancer cells, especially those with p53 mutations.[5]

Overview of Compared Inhibitors

  • This compound: A bis-guanylhydrazone compound identified as a potent and selective ATP-competitive inhibitor of Chk2.[6][7] It represents a novel chemotype for Chk2 inhibition.[6]

  • AZD7762: A potent ATP-competitive inhibitor of both Chk1 and Chk2 kinases.[8][9] Its clinical development was halted due to unpredictable cardiac toxicity.[10]

  • PV1019: A derivative of this compound, designed to be a more potent and selective Chk2 inhibitor.

  • CCT241533: A potent and highly selective ATP-competitive inhibitor of Chk2.

Performance Comparison: Quantitative Data

The following tables summarize the reported inhibitory activities of this compound, AZD7762, and other selective Chk2 inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundChk2 IC50 (nM)Chk1 IC50 (nM)Primary Target(s)Reference(s)
This compound 200 - 240>10,000Chk2[6][7]
AZD7762 55Chk1, Chk2[8][9]
PV1019 2415,730Chk2[11][12]
CCT241533 3245Chk2

Table 2: Kinase Selectivity Profile

CompoundKinases with <10-fold Selectivity vs. Primary TargetNotesReference(s)
This compound Not specified in detail, but noted to be highly selective against a panel of 20 kinases.[6]
AZD7762 CAM, Yes, Fyn, Lyn, Hck, LckShowed >100-fold selectivity against the majority of a large kinase panel.[8][9]
PV1019 Exhibited much reduced or no activity against a panel of 52 other kinases.[12]
CCT241533 PHK, MARK3, GCK, MLK1 (>80% inhibition at 1 µM)Minimal cross-reactivity against a panel of 85 kinases at 1 µM.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and a typical experimental approach, the following diagrams are provided.

Chk2_Signaling_Pathway cluster_upstream DNA Damage cluster_chk2 Chk2 Activation cluster_downstream Downstream Effects DNA_Damage DNA Double-Strand Breaks ATM ATM (activated) DNA_Damage->ATM activates Chk2_inactive Chk2 (inactive) ATM->Chk2_inactive phosphorylates Chk2_active Chk2 (active) (p-Thr68) Chk2_inactive->Chk2_active p53 p53 (stabilized) Chk2_active->p53 phosphorylates Cdc25A_C Cdc25A/C (inactivated) Chk2_active->Cdc25A_C phosphorylates DNA_Repair DNA Repair Chk2_active->DNA_Repair NSC_109555 This compound AZD7762 NSC_109555->Chk2_active inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25A_C->Cell_Cycle_Arrest

Chk2 Signaling Pathway

Experimental_Workflow cluster_setup Experiment Setup cluster_assays Data Collection cluster_analysis Data Analysis Cell_Culture Cancer Cell Lines (e.g., p53-mutant) Treatment Treat with: - Vehicle Control - DNA-damaging agent - Chk2 Inhibitor - Combination Cell_Culture->Treatment Kinase_Assay In Vitro Kinase Assay (IC50 determination) Treatment->Kinase_Assay Western_Blot Western Blot (Chk2 activation, p-p53, etc.) Treatment->Western_Blot MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Clonogenic_Assay Clonogenic Assay (Long-term survival) Treatment->Clonogenic_Assay Data_Analysis Compare inhibitor effects: - Potency (IC50) - Pathway modulation - Cytotoxicity - Synergistic effects Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis MTT_Assay->Data_Analysis Clonogenic_Assay->Data_Analysis

Experimental Workflow

Detailed Experimental Protocols

In Vitro Chk2 Kinase Assay (Radiolabeled ATP Filter Binding Assay)

This protocol is a generalized method for determining the in vitro potency of inhibitors against Chk2 kinase.

Materials:

  • Recombinant human Chk2 enzyme

  • Chk2 substrate (e.g., a synthetic peptide like CHKtide)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • [γ-³³P]ATP

  • Unlabeled ATP

  • Test inhibitors (dissolved in DMSO)

  • P81 phosphocellulose filter plates or paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, the Chk2 substrate, and unlabeled ATP at a concentration close to its Kₘ for Chk2.

  • Add the test inhibitor at various concentrations to the reaction mixture. Include a DMSO vehicle control.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and the recombinant Chk2 enzyme.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose filter paper.

  • Wash the filter paper three to four times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells of interest plated in a 96-well plate

  • Complete cell culture medium

  • Test inhibitors and/or DNA-damaging agents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor, DNA-damaging agent, or a combination of both. Include a vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 48-72 hours).

  • Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot for Chk2 Activation

This protocol is for detecting the phosphorylation of Chk2 at Thr68, a key marker of its activation.

Materials:

  • Cell lysates from treated and control cells

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-Chk2 (Thr68) and anti-total Chk2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lyse the cells in lysis buffer and determine the protein concentration of each sample.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-Chk2 (Thr68) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Chk2.

Conclusion

This guide provides a comparative overview of this compound, AZD7762, and other selective Chk2 inhibitors based on available data. This compound and its derivative PV1019, along with CCT241533, offer high selectivity for Chk2, making them valuable tools for specifically interrogating Chk2 function. In contrast, AZD7762 is a potent dual inhibitor of Chk1 and Chk2, which may be advantageous in certain contexts but comes with the caveat of its previously observed toxicity. The choice of inhibitor will depend on the specific research question, with highly selective compounds being preferable for dissecting the specific roles of Chk2 in cellular processes. The provided experimental protocols offer a starting point for the in vitro and cell-based characterization of these and other Chk2 inhibitors.

References

Data Presentation: Quantitative Efficacy and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Efficacy Analysis of NSC 109555 and Debromohymenialdisine as Checkpoint Kinase 2 Inhibitors

For researchers and professionals in drug development, the selection of potent and selective kinase inhibitors is paramount for advancing cancer therapy. This guide provides a detailed comparison of two Checkpoint Kinase 2 (Chk2) inhibitors, this compound and debromohymenialdisine, focusing on their efficacy, selectivity, and underlying mechanisms of action. The information is presented to facilitate an objective evaluation for research and development purposes.

The following table summarizes the in vitro inhibitory potency of this compound and debromohymenialdisine against their primary target, Chk2, and a related kinase, Chk1, to illustrate their selectivity profiles.

CompoundTarget KinaseIC50 ValueCitation(s)
This compound Chk2240 nM[1][2]
Chk1> 10 µM[2]
Debromohymenialdisine Chk23.5 µM[3][4][5]
Chk13 µM[3][4][5]

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental to understanding the derivation of the presented quantitative data.

In Vitro Chk2 Kinase Inhibition Assay

This assay is designed to measure the enzymatic activity of Chk2 and the inhibitory potential of test compounds.

Materials:

  • Recombinant human Chk2 enzyme

  • Chk2 substrate (e.g., CHKtide peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test compounds (this compound or debromohymenialdisine) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (for detection of kinase activity)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).

  • Add the diluted compounds to the wells of a 96-well plate. Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

  • Add the Chk2 enzyme to all wells except the negative control.

  • Add the Chk2 substrate to all wells.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30°C for a specified period (e.g., 45 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which involves a two-step process of adding ADP-Glo™ Reagent followed by Kinase Detection Reagent.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Test compounds (this compound or debromohymenialdisine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value for cytotoxicity.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the Chk2 signaling pathway in response to DNA damage and a typical experimental workflow for evaluating Chk2 inhibitors.

Chk2_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action DNA_Damage DNA Double-Strand Break ATM ATM Kinase DNA_Damage->ATM activates Chk2 Chk2 Kinase ATM->Chk2 phosphorylates (activates) p53 p53 Chk2->p53 phosphorylates (stabilizes) Cdc25A Cdc25A Chk2->Cdc25A phosphorylates (degrades) BRCA1 BRCA1 Chk2->BRCA1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->Cell_Cycle_Arrest inhibition leads to DNA_Repair DNA Repair BRCA1->DNA_Repair NSC_109555 This compound NSC_109555->Chk2 inhibits Debromo Debromohymenialdisine Debromo->Chk2 inhibits

Caption: Chk2 signaling pathway in response to DNA double-strand breaks.

Experimental_Workflow cluster_workflow Inhibitor Evaluation Workflow Start Start: Compound Selection (this compound & Debromohymenialdisine) Kinase_Assay In Vitro Kinase Assay Start->Kinase_Assay Determine_IC50 Determine IC50 against Chk2 Kinase_Assay->Determine_IC50 Cell_Culture Cell-Based Assays (e.g., Cancer Cell Lines) Determine_IC50->Cell_Culture MTT_Assay Cell Viability (MTT) Assay Cell_Culture->MTT_Assay Determine_Cytotoxicity Determine Cytotoxic IC50 MTT_Assay->Determine_Cytotoxicity Downstream_Analysis Downstream Pathway Analysis (e.g., Western Blot for p53) Determine_Cytotoxicity->Downstream_Analysis End End: Efficacy & Mechanism Profile Downstream_Analysis->End

Caption: Experimental workflow for evaluating the efficacy of Chk2 inhibitors.

Concluding Remarks

Based on the available data, this compound emerges as a more potent and selective inhibitor of Chk2 compared to debromohymenialdisine.[1][2] The significantly lower IC50 value of this compound for Chk2 and its minimal activity against Chk1 suggest a more targeted therapeutic potential with a potentially wider therapeutic window.[2] In contrast, debromohymenialdisine exhibits inhibitory activity against both Chk1 and Chk2, which may be advantageous in certain contexts but could also lead to off-target effects.[3][4][5]

The choice between these two compounds for further research and development would depend on the specific therapeutic strategy. For applications requiring highly selective Chk2 inhibition, this compound is the superior candidate. However, if dual inhibition of Chk1 and Chk2 is desired, debromohymenialdisine could be a valuable tool. This guide provides the foundational data and protocols to aid in such critical decisions.

References

NSC 109555: A Comparative Analysis of Checkpoint Kinase Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of NSC 109555's Inhibitory Activity on Chk2 versus Chk1

In the landscape of cancer therapy, the development of selective kinase inhibitors is paramount to achieving targeted efficacy while minimizing off-target effects. This compound has emerged as a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2), a critical component of the DNA damage response pathway. This guide provides a comprehensive comparison of this compound's selectivity for Chk2 over its closely related homolog, Checkpoint Kinase 1 (Chk1), supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Inhibitory Activity

The selectivity of this compound for Chk2 over Chk1 is evident from the significant difference in their half-maximal inhibitory concentrations (IC50). Biochemical assays have demonstrated that this compound is a potent inhibitor of Chk2, while exhibiting substantially weaker activity against Chk1.

KinaseThis compound IC50
Chk2240 nM[1]
Chk1> 10 µM[1]

This greater than 40-fold selectivity highlights this compound as a valuable tool for dissecting the specific roles of Chk2 in cellular processes and as a lead compound for the development of Chk2-targeted therapeutics.

Chk1 and Chk2 Signaling Pathways

To understand the significance of this selectivity, it is crucial to consider the roles of Chk1 and Chk2 in the DNA damage response. Both are serine/threonine kinases that are activated upon DNA damage and act as signal transducers, leading to cell cycle arrest, DNA repair, or apoptosis.[2] However, they are activated by different upstream kinases and have distinct, though sometimes overlapping, downstream targets.

Chk1_Chk2_Signaling DNA_Damage DNA Damage ATM ATM DNA_Damage->ATM DSBs ATR ATR DNA_Damage->ATR SSBs/Stalled Forks Chk2 Chk2 ATM->Chk2 Chk1 Chk1 ATR->Chk1 p53 p53 Chk2->p53 Cdc25A Cdc25A Chk2->Cdc25A Chk1->Cdc25A Cdc25C Cdc25C Chk1->Cdc25C Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->Cell_Cycle_Arrest Cdc25C->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair

Simplified Chk1/Chk2 Signaling Pathways in DNA Damage Response.

Experimental Protocols

The determination of IC50 values for kinase inhibitors is typically performed using in vitro kinase assays. Below is a generalized protocol that can be adapted for Chk1 and Chk2, based on common methodologies such as luminescence-based ADP detection or radiometric assays.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

This protocol outlines the key steps for determining the IC50 of an inhibitor against a purified kinase.

Kinase_Assay_Workflow A Prepare Reagents: - Kinase (Chk1 or Chk2) - Substrate (e.g., CHKtide) - ATP - Kinase Buffer - Test Inhibitor (this compound) B Prepare Serial Dilutions of this compound A->B C Add Kinase and Inhibitor to Assay Plate B->C D Pre-incubate to Allow Inhibitor Binding C->D E Initiate Kinase Reaction by Adding Substrate and ATP Mixture D->E F Incubate at 30°C for a Defined Period (e.g., 45-60 minutes) E->F G Terminate Reaction and Detect Signal (e.g., Add ADP-Glo™ Reagent) F->G H Measure Signal (Luminescence) G->H I Data Analysis: - Plot Signal vs. Inhibitor Concentration - Determine IC50 Value H->I

General Workflow for an In Vitro Kinase Inhibition Assay.

1. Reagent Preparation:

  • Kinase Buffer: A typical buffer may consist of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.

  • Enzyme: Recombinant human Chk1 or Chk2 is diluted in kinase buffer to the desired concentration. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.

  • Substrate: A suitable peptide substrate, such as CHKtide, is used.

  • ATP: The concentration of ATP should ideally be at or near the Km value for the specific kinase to ensure competitive inhibition is accurately measured.

  • Inhibitor: this compound is serially diluted in DMSO and then further diluted in kinase buffer to the final assay concentrations.

2. Assay Procedure (based on a 96-well plate format):

  • Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells of a white, opaque 96-well plate.

  • Add 2.5 µL of the diluted Chk1 or Chk2 enzyme solution to each well.

  • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.

  • Incubate the plate for 45-60 minutes at 30°C.

  • Terminate the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). This involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The raw luminescence data is converted to percent inhibition relative to the vehicle control.

  • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

  • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

This detailed comparison underscores the high selectivity of this compound for Chk2, providing a solid foundation for its use in targeted cancer research and drug development. The provided methodologies offer a framework for researchers to independently verify these findings and explore the therapeutic potential of selective Chk2 inhibition.

References

A Comparative Guide to the Cross-Reactivity Profile of NSC 109555

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Checkpoint Kinase 2 (Chk2) inhibitor, NSC 109555, with other alternative Chk2 inhibitors. The information presented is supported by available experimental data to aid in research and development decisions.

Introduction to this compound and Chk2 Inhibition

This compound is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a crucial serine/threonine kinase involved in the DNA damage response pathway.[1] Activation of Chk2 in response to DNA double-strand breaks triggers cell cycle arrest, DNA repair, or apoptosis to maintain genomic integrity.[2][3][4] Consequently, inhibitors of Chk2 are being investigated as potential therapeutic agents, particularly in combination with DNA-damaging cancer therapies.[1][4] This guide evaluates the cross-reactivity profile of this compound against other known Chk2 inhibitors to provide a comprehensive overview of its selectivity.

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and selected alternative Chk2 inhibitors. It is important to note that publicly available, comprehensive kinase panel screening data for this compound is limited.

Table 1: On-Target Potency of Chk2 Inhibitors

InhibitorPrimary TargetIC50 (nM)Assay Type
This compound Chk2240Cell-free kinase assay
BML-277 Chk215Cell-free kinase assay
CCT241533 Chk23Cell-free kinase assay
Debromohymenialdisine Chk2Potent inhibitor (specific IC50 not consistently reported)Cell-free kinase assay

Table 2: Known Off-Target Cross-Reactivity of Chk2 Inhibitors

InhibitorOff-Target KinaseIC50 (nM) / % InhibitionNotes
This compound Brk210
c-Met6,000
IGFR7,400
LCK7,100
Chk1>10,000Highly selective over Chk1
BML-277 Cdk1/B>15,000 (1000-fold selective for Chk2)Weakly inhibits 31 other kinases (specifics not detailed in public literature)[5]
CCT241533 Chk1245 (80-fold selective for Chk2)Screened against 85 kinases at 1 µM; >80% inhibition observed for PHK, MARK3, GCK, and MLK1.
Debromohymenialdisine ACK1Potent inhibitorAlso inhibits other kinases, but a comprehensive profile is not readily available.[6]

Disclaimer: IC50 values can vary based on the specific assay conditions, including ATP concentration and substrate used.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the Chk2 signaling pathway and a typical experimental workflow for determining inhibitor potency.

Chk2_Signaling_Pathway cluster_upstream DNA Damage Recognition cluster_core Chk2 Activation cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes DNA_Damage DNA Double-Strand Breaks ATM ATM Kinase DNA_Damage->ATM activates Chk2_inactive Chk2 (inactive) ATM->Chk2_inactive phosphorylates (Thr68) Chk2_active Chk2 (active, phosphorylated) Chk2_inactive->Chk2_active dimerization & autophosphorylation p53 p53 Chk2_active->p53 phosphorylates Cdc25A Cdc25A Chk2_active->Cdc25A phosphorylates for degradation BRCA1 BRCA1 Chk2_active->BRCA1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->Cell_Cycle_Arrest DNA_Repair DNA Repair BRCA1->DNA_Repair NSC_109555 This compound NSC_109555->Chk2_inactive inhibits ATP binding

Caption: Chk2 Signaling Pathway and Inhibition by this compound.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (e.g., Chk2) - Substrate (peptide) - ATP - Assay Buffer Plate_Setup Plate Setup (384-well): - Add kinase, substrate, and inhibitor Reagents->Plate_Setup Inhibitor Prepare Inhibitor Dilutions: - Serial dilution of this compound Inhibitor->Plate_Setup Initiation Initiate Reaction: - Add ATP Plate_Setup->Initiation Incubation Incubate at Room Temperature Initiation->Incubation Stop_Reaction Stop Reaction (optional, e.g., with EDTA) Incubation->Stop_Reaction Detection_Reagent Add Detection Reagent (e.g., fluorescent antibody/tracer for FP) Stop_Reaction->Detection_Reagent Read_Plate Read Plate (e.g., Fluorescence Polarization) Detection_Reagent->Read_Plate Plot_Data Plot Data: % Inhibition vs. log[Inhibitor] Read_Plate->Plot_Data Curve_Fit Non-linear Regression (sigmoidal dose-response) Plot_Data->Curve_Fit IC50_Value Determine IC50 Value Curve_Fit->IC50_Value

Caption: Experimental Workflow for IC50 Determination.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of Chk2 inhibitors are provided below.

In Vitro Cell-Free Kinase Inhibition Assay (Fluorescence Polarization)

This protocol is a generalized method for determining the IC50 of an inhibitor against a purified kinase.

1. Reagents and Materials:

  • Purified recombinant human Chk2 protein

  • Fluorescently labeled peptide substrate for Chk2

  • Adenosine Triphosphate (ATP)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Test compounds (this compound and alternatives) dissolved in Dimethyl Sulfoxide (DMSO)

  • Phospho-specific antibody that binds the phosphorylated substrate

  • Fluorescent tracer that competes with the antibody

  • 384-well, low-volume, black microplates

  • Plate reader capable of measuring fluorescence polarization

2. Assay Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Reaction Mixture Preparation: In each well of the microplate, add the Chk2 enzyme and the peptide substrate in assay buffer.

  • Inhibitor Addition: Add the diluted test compounds or vehicle (DMSO) to the respective wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow for substrate phosphorylation.[7]

  • Reaction Termination and Detection: Stop the reaction by adding a quench buffer containing EDTA.[7] Add the mixture of the phospho-specific antibody and the fluorescent tracer.

  • Equilibration: Incubate the plate for at least 1-4 hours at room temperature to allow the antibody-substrate binding to reach equilibrium.[7]

  • Measurement: Measure the fluorescence polarization on a compatible plate reader.

3. Data Analysis:

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.[8][9][10]

Conclusion

This compound is a potent and highly selective inhibitor of Chk2, demonstrating minimal cross-reactivity against a limited panel of other kinases. When compared to other Chk2 inhibitors such as BML-277 and CCT241533, this compound shows a favorable selectivity profile, particularly against the closely related Chk1 kinase. However, a comprehensive head-to-head comparison across a broad, standardized kinase panel is not yet publicly available and would be beneficial for a more complete understanding of its off-target effects. The provided experimental protocols and workflow diagrams offer a framework for the continued investigation and characterization of this compound and other novel Chk2 inhibitors. Researchers should consider the specific off-target profiles of each inhibitor when designing experiments to ensure accurate interpretation of results.

References

Confirming In Vivo Target Engagement of Chk2 Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor reaches and engages its intended target within a living organism is a critical step in the drug discovery pipeline. This guide provides a comparative overview of experimental approaches to validate the in vivo target engagement of Checkpoint Kinase 2 (Chk2) inhibitors, using NSC 109555 and its derivatives as a case study and comparing them with alternative compounds with confirmed in vivo activity.

Checkpoint Kinase 2 (Chk2) is a serine/threonine kinase that plays a crucial role in the cellular response to DNA damage, making it an attractive target for cancer therapy.[1] Small molecule inhibitors of Chk2 are being developed to sensitize cancer cells to DNA-damaging agents. This compound was identified as a potent ATP-competitive inhibitor of Chk2 in cell-free assays. However, a lack of demonstrable activity in cellular and in vivo models has highlighted the importance of thorough target engagement validation.

This guide will compare the available data for the this compound chemical series with a structurally distinct Chk2 inhibitor, Isobavachalcone (IBC), for which in vivo target engagement has been successfully demonstrated. We will delve into the experimental methodologies used to assess target engagement, from direct biophysical measurements to downstream pharmacodynamic readouts.

Comparative Analysis of Chk2 Inhibitors

While this compound showed promise in initial biochemical screens, its utility as a chemical probe for in vivo studies is limited by a lack of cellular activity, likely due to poor cell permeability or other suboptimal pharmacokinetic properties. In contrast, a derivative of this compound, PV1019, was developed to have improved cellular potency. For a robust comparison, we will consider the available data for both this compound and PV1019 alongside Isobavachalcone, a natural product inhibitor of Chk2.

InhibitorTargetIn Vitro Potency (IC50)Cellular Target EngagementIn Vivo Target EngagementDownstream Pharmacodynamic Effects
This compound Chk2200 nM (cell-free)[2]Not observedNot demonstratedNot demonstrated
PV1019 Chk2138 nM (cell-free)[3]Inhibition of Chk2 autophosphorylation (Ser516) in cells[3]Indirect evidence (radioprotection of thymocytes)[3]Inhibition of Cdc25C phosphorylation and HDMX degradation in cells[3]
Isobavachalcone (IBC) Chk2~5 µM (in vitro kinase assay)Cellular Thermal Shift Assay (CETSA) demonstrates target binding in cellsCETSA demonstrates target engagement in vivoInhibition of Chk2 autophosphorylation and prevention of RAD51 foci formation in cells

Experimental Methodologies for In Vivo Target Engagement

Confirming that a compound interacts with its target in a complex biological system requires a multi-faceted approach. Below are detailed protocols for key experiments used to assess Chk2 target engagement in vivo.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to directly assess target engagement in cells and tissues. It is based on the principle that ligand binding stabilizes a protein, leading to a higher melting temperature.

Experimental Protocol:

  • Tissue Homogenization: Tumor xenografts or tissues from treated and vehicle control animals are harvested and rapidly homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Heat Treatment: Aliquots of the tissue lysates are heated to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) followed by cooling.

  • Separation of Soluble and Aggregated Proteins: The heated lysates are centrifuged to pellet the aggregated, denatured proteins.

  • Protein Quantification: The amount of soluble Chk2 remaining in the supernatant is quantified by Western blotting or other sensitive protein detection methods.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble Chk2 as a function of temperature. A shift in the melting curve between the treated and vehicle groups indicates target engagement.

Western Blotting for Chk2 Autophosphorylation

Inhibition of Chk2 autophosphorylation at key residues, such as Threonine 68 (Thr68) and Serine 516 (Ser516), serves as a proximal biomarker of target engagement.[4][5]

Experimental Protocol:

  • Tissue Lysate Preparation: Tumor or tissue samples from treated and control animals are lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phospho-Chk2 (e.g., p-Thr68 or p-Ser516) and total Chk2.

  • Detection and Analysis: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescent substrate. The ratio of phosphorylated Chk2 to total Chk2 is quantified to determine the extent of target inhibition.

RAD51 Foci Formation Assay

Chk2 activation is upstream of the homologous recombination DNA repair pathway, which involves the formation of nuclear foci by the RAD51 protein. Inhibition of Chk2 can lead to a reduction in DNA damage-induced RAD51 foci formation.

Experimental Protocol:

  • Tissue Processing: Formalin-fixed, paraffin-embedded (FFPE) tumor sections are prepared from treated and control animals.

  • Immunofluorescence Staining: The tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. Sections are then incubated with a primary antibody against RAD51.

  • Secondary Antibody and Counterstaining: A fluorescently labeled secondary antibody is used to detect the primary antibody, and the nuclei are counterstained with DAPI.

  • Imaging and Quantification: The sections are imaged using a fluorescence microscope. The number of RAD51 foci per nucleus is quantified in a defined number of tumor cells. A significant reduction in the number of RAD51 foci in the treated group compared to the control group indicates a downstream pharmacodynamic effect of Chk2 inhibition.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

cluster_0 Chk2 Signaling Pathway DNA Damage DNA Damage ATM ATM DNA Damage->ATM Chk2 Chk2 ATM->Chk2 p-Chk2 (Active) p-Chk2 (Active) Chk2->p-Chk2 (Active) Cell Cycle Arrest Cell Cycle Arrest p-Chk2 (Active)->Cell Cycle Arrest DNA Repair DNA Repair p-Chk2 (Active)->DNA Repair Apoptosis Apoptosis p-Chk2 (Active)->Apoptosis NSC_109555 This compound / PV1019 NSC_109555->Chk2 Inhibition

Chk2 signaling pathway and the point of inhibition.

cluster_1 In Vivo Target Engagement Workflow Animal Dosing Animal Dosing Tissue/Tumor Collection Tissue/Tumor Collection Animal Dosing->Tissue/Tumor Collection Lysate Preparation Lysate Preparation Tissue/Tumor Collection->Lysate Preparation IF (RAD51 foci) IF (RAD51 foci) Tissue/Tumor Collection->IF (RAD51 foci) CETSA CETSA Lysate Preparation->CETSA Western Blot (p-Chk2) Western Blot (p-Chk2) Lysate Preparation->Western Blot (p-Chk2) Data Analysis Data Analysis CETSA->Data Analysis Western Blot (p-Chk2)->Data Analysis IF (RAD51 foci)->Data Analysis

General workflow for in vivo target engagement studies.

cluster_2 Comparison of Methodologies Methods Method Principle Readout CETSA CETSA Ligand-induced thermal stabilization Shift in protein melting temperature Western Western Blot Inhibition of kinase autophosphorylation Decreased phospho-protein signal IF Immunofluorescence Downstream pathway modulation Reduction in nuclear foci

Comparison of target engagement methodologies.

Conclusion

The case of this compound underscores the critical need for rigorous in vivo target engagement studies in drug discovery. While a compound may exhibit high potency in biochemical assays, its translation to a cellular and, ultimately, an organismal context is not guaranteed. The development of derivatives like PV1019 with improved cellular activity represents a step forward, but direct evidence of in vivo target engagement in disease models remains paramount.

By employing a combination of direct and indirect methods, such as CETSA, phospho-protein analysis, and downstream pharmacodynamic assays, researchers can build a comprehensive picture of a compound's behavior in vivo. The comparison with compounds like Isobavachalcone, for which in vivo target engagement has been unequivocally demonstrated, provides a valuable benchmark for aspiring Chk2-targeted therapeutics. This multi-pronged approach will ultimately de-risk drug development programs and increase the likelihood of clinical success.

References

A Head-to-Head Analysis of NSC 109555 and Other Kinase Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor research, a clear understanding of the comparative efficacy and selectivity of different compounds is paramount for advancing drug discovery and development. This guide provides a detailed side-by-side comparison of NSC 109555 with other notable kinase inhibitors: Tivantinib, Cabozantinib, and Crizotinib. This analysis is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key cellular pathways.

At a Glance: Key Kinase Inhibitor Properties

InhibitorPrimary Target(s)Mechanism of ActionAdditional Notes
This compound Chk2ATP-competitiveAlso inhibits c-Met at higher concentrations.[1]
Tivantinib (ARQ 197) c-Met (purported)Non-ATP competitiveCytotoxic effects may be independent of c-Met inhibition, potentially through microtubule disruption.[2][3][4][5]
Cabozantinib (XL184) VEGFR2, c-Met, RET, KIT, AXL, FLT3, TIE2ATP-competitiveA multi-targeted tyrosine kinase inhibitor.[6][7][8]
Crizotinib (PF-02341066) ALK, c-Met, ROS1ATP-competitiveA multi-targeted tyrosine kinase inhibitor.[3][9][10]

Quantitative Comparison of Kinase Inhibition

The following tables summarize the inhibitory activity (IC50/Kᵢ values) of this compound and the comparator kinase inhibitors against a panel of kinases. Lower values indicate greater potency.

Table 1: Inhibitory Activity of this compound

KinaseIC50 / Kᵢ (nM)Assay Type
Chk2240Cell-free kinase assay[11][12]
Chk1>10,000Cell-free kinase assay[11]
Brk210Not specified
c-Met6,000Not specified[1]
IGFR7,400Not specified[1]
LCK7,100Not specified[1]

Table 2: Inhibitory Activity of Tivantinib (ARQ 197)

KinaseIC50 / Kᵢ (nM)Assay Type
c-Met355 (Kᵢ)Cell-free kinase assay[1]
Various NSCLC cell lines360 - 800 (IC50)Cell viability assay[13]

Note: The anticancer effects of Tivantinib may not be solely due to c-Met inhibition, with evidence suggesting it also functions as a microtubule-disrupting agent.[5]

Table 3: Inhibitory Activity of Cabozantinib (XL184)

KinaseIC50 (nM)Assay Type
VEGFR20.035Biochemical[6][7][8]
c-Met1.3Biochemical[6][7][8]
RET5.2Biochemical[6][7][8]
KIT4.6Biochemical[6][7][8]
AXL7Biochemical[6][7][8]
FLT311.3Biochemical[6][7][8]
TIE214.3Biochemical[6][7][8]

Table 4: Inhibitory Activity of Crizotinib (PF-02341066)

KinaseIC50 (nM)Assay Type
c-Met8Cell-free kinase assay[9]
ALK20Cell-free kinase assay[9]
ROS1<0.025 (Kᵢ)Not specified[3]
c-Met (cell-based)11Cell-based assay[3]
ALK (cell-based)24Cell-based assay[3]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by the compared kinase inhibitors.

Chk2_Signaling_Pathway Chk2 Signaling Pathway DNA_Damage DNA Double-Strand Breaks ATM ATM DNA_Damage->ATM activates Chk2 Chk2 ATM->Chk2 phosphorylates (Thr68) activates p53 p53 Chk2->p53 phosphorylates (Ser20) stabilizes CDC25A CDC25A Chk2->CDC25A phosphorylates inhibits BRCA1 BRCA1 Chk2->BRCA1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis CDC25A->Cell_Cycle_Arrest promotes progression (inhibited by Chk2) DNA_Repair DNA Repair BRCA1->DNA_Repair NSC_109555 This compound NSC_109555->Chk2 inhibits

Chk2 Signaling Pathway and this compound Inhibition.

cMet_Signaling_Pathway c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet binds & activates GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT RAF RAF RAS->RAF Migration_Invasion Migration & Invasion STAT3->Migration_Invasion Cell_Survival Cell Survival AKT->Cell_Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Inhibitors Tivantinib Cabozantinib Crizotinib Inhibitors->cMet inhibit

c-Met Signaling Pathway and Inhibition.

experimental_workflow Experimental Workflow: IC50 Determination start Start cell_culture Cell Seeding (e.g., 96-well plate) start->cell_culture inhibitor_prep Prepare Serial Dilutions of Kinase Inhibitor cell_culture->inhibitor_prep treatment Treat Cells with Inhibitor (24-72h incubation) inhibitor_prep->treatment viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay data_acquisition Measure Absorbance/ Luminescence viability_assay->data_acquisition data_analysis Data Analysis: Plot Dose-Response Curve data_acquisition->data_analysis ic50_calc Calculate IC50 Value data_analysis->ic50_calc end End ic50_calc->end

Workflow for IC50 Determination using a Cell-Based Assay.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the comparison of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase in a cell-free system.

Materials:

  • Recombinant purified kinase (e.g., Chk2, c-Met)

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • [γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well or 384-well assay plates

  • Microplate reader (scintillation counter for radiometric assay or luminometer for ADP-Glo™)

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the test inhibitor in kinase reaction buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Prepare a solution of the kinase and substrate in kinase reaction buffer.

    • Prepare a solution of ATP (and [γ-³³P]ATP if using the radiometric method) in kinase reaction buffer. The ATP concentration should ideally be at or near the Km for the specific kinase.

  • Assay Reaction:

    • To each well of the assay plate, add the test inhibitor solution.

    • Add the kinase/substrate solution to each well.

    • Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP solution.

  • Incubation:

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Detection:

    • Radiometric Assay: Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto phosphocellulose filter paper, wash extensively to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • ADP-Glo™ Assay: Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to convert ADP to ATP, followed by the addition of Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

Objective: To assess the effect of a kinase inhibitor on the metabolic activity and proliferation of cultured cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test inhibitor dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitor in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7][10][11][14]

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Western Blot Analysis for Phosphorylated Kinases

Objective: To detect the phosphorylation status of a target kinase (e.g., Chk2, c-Met) in cells following treatment with an inhibitor.

Materials:

  • Cancer cell line of interest

  • Test inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluency and treat with the kinase inhibitor for the specified time.

    • Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE and Transfer:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and then transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped of the antibodies and re-probed with an antibody against the total form of the kinase and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities to determine the relative levels of the phosphorylated kinase in treated versus untreated cells.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for NSC 109555

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical compounds are critical components of laboratory safety protocols. This document provides essential, step-by-step guidance for the safe disposal of NSC 109555, a potent and selective Chk2 inhibitor. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative data for this compound and its ditosylate salt.

PropertyValue
This compound
Molecular FormulaC₁₉H₂₄N₁₀O • 2CH₃SO₃H
Molecular Weight600.7 g/mol
SolubilityDMSO: 20 mg/mLPBS (pH 7.2): 10 mg/mLEthanol: 3 mg/mLDMF: 2 mg/mL[1]
IC₅₀ for Chk2200 nM (cell-free kinase assay)[1]
This compound ditosylate
Molecular FormulaC₁₉H₂₄N₁₀O • 2C₇H₈O₃S
Molecular Weight752.86 g/mol
SolubilityDMSO: up to 10 mM
IC₅₀ for Chk20.2 µM (200 nM)
Purity≥98%
Storage Temperature-20°C[2]
Stability≥ 4 years (this compound)[1], ≥ 2 years (this compound ditosylate)[2]

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Toxic if swallowed

  • May cause genetic defects

Due to these significant health risks, it is imperative to handle this compound with extreme caution and to use appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Protective Clothing: Laboratory coat.

  • Eye Protection: Safety glasses or goggles.

  • Face Protection: Face shield if there is a risk of splashing.

Always work with this compound in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The following procedure outlines the safe disposal of this compound waste, including unused solid compound, contaminated solutions, and contaminated labware.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container. This includes any contaminated items such as weighing paper or spatulas.

  • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a separate, sealed waste bag or container labeled as "Toxic and Mutagenic Chemical Waste."

2. Labeling:

  • All waste containers must be clearly labeled with:

    • The full chemical name: "this compound"

    • The words "Toxic" and "Mutagenic"

    • The appropriate hazard pictograms (skull and crossbones, health hazard)

    • The date the waste was first added to the container.

3. Storage of Waste:

  • Store waste containers in a designated, secure area away from incompatible materials.

  • The storage area should be well-ventilated.

  • Follow your institution's guidelines for the temporary storage of hazardous waste.

4. Final Disposal:

  • DO NOT dispose of this compound down the drain or in the regular trash.

  • Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Provide the disposal personnel with a completed hazardous waste manifest, accurately describing the contents of the waste containers.

Experimental Protocol Reference

The search results referenced several studies utilizing this compound. For detailed experimental protocols, researchers should consult the primary literature. For example, the methodology for assessing the potentiation of gemcitabine-induced cytotoxicity by this compound in pancreatic cancer cells can be found in the following publication:

  • Duong, H. -Q., Hong, Y. B., Kim, J. S., et al. (2013). Inhibition of checkpoint kinase 2 (CHK2) enhances sensitivity of pancreatic adenocarcinoma cells to gemcitabine. Journal of Cellular and Molecular Medicine, 17(10), 1261-1270.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

NSC_109555_Disposal_Workflow cluster_preparation Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Disposal start Start: This compound Waste Generated ppe Don Appropriate PPE: - Gloves - Lab Coat - Eye Protection start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste: - Unused Compound - Contaminated Items segregate->solid_waste liquid_waste Liquid Waste: - Solutions containing  this compound segregate->liquid_waste labware_waste Contaminated Labware: - Pipette tips, gloves, etc. segregate->labware_waste contain_solid Seal in Labeled Container solid_waste->contain_solid contain_liquid Collect in Sealed, Labeled Waste Bottle liquid_waste->contain_liquid contain_labware Collect in Sealed, Labeled Waste Bag/Container labware_waste->contain_labware labeling Label Clearly: - 'this compound' - 'Toxic', 'Mutagenic' - Hazard Pictograms - Date contain_solid->labeling contain_liquid->labeling contain_labware->labeling store Store in Designated Secure Area labeling->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Waste Disposed by Approved Vendor contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

Safeguarding Your Research: A Comprehensive Guide to Handling NSC 109555

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of NSC 109555, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment.

This compound is a valuable research tool, particularly in studies related to DNA damage response and cancer therapeutics. However, it is classified as toxic if swallowed and may cause genetic defects.[1] This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to mitigate these risks.

Essential Safety Information

Proper handling and disposal of this compound are paramount. The following tables summarize the key safety data and required personal protective equipment.

Table 1: Hazard and Safety Data for this compound

Hazard ClassificationGHS PictogramsHazard StatementsPrecautionary Statements
Acute Toxicity, Oral (Category 3)Skull and crossbonesH301: Toxic if swallowed.P264: Wash skin thoroughly after handling.
Germ Cell Mutagenicity (Category 1B)Health hazardH340: May cause genetic defects.P270: Do not eat, drink or smoke when using this product.
P201: Obtain special instructions before use.
P202: Do not handle until all safety precautions have been read and understood.
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P405: Store locked up.
P501: Dispose of contents/container to an approved waste disposal plant.

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartPPE SpecificationRationale
Hands Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact with the compound.
Eyes/Face Safety glasses with side-shields or goggles, and a face shieldTo protect against splashes and airborne particles.
Body Laboratory coat and protective clothingTo prevent contamination of personal clothing.
Respiratory Use in a well-ventilated area. A respirator may be required for operations with a risk of aerosolization.To minimize inhalation exposure.

Operational Plan: Step-by-Step Guidance for Safe Handling

Follow these procedures diligently to ensure a safe working environment when handling this compound.

  • Preparation and Engineering Controls:

    • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before starting, review the Safety Data Sheet (SDS) and have a clear understanding of the hazards.

  • Donning Personal Protective Equipment (PPE):

    • Put on a lab coat and ensure it is fully buttoned.

    • Wear chemical-resistant gloves. Inspect them for any tears or punctures before use.

    • Put on safety glasses with side shields. If there is a splash hazard, use goggles and a face shield.

  • Handling the Compound:

    • Avoid creating dust or aerosols. Handle the solid form with care.

    • When weighing the compound, do so in a fume hood or a ventilated balance enclosure.

    • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of this compound tightly closed when not in use.

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Immediately call a poison control center or seek medical attention.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • All solid waste contaminated with this compound (e.g., weigh boats, pipette tips, gloves, and paper towels) should be collected in a dedicated, labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste unless compatible.

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Storage of Waste:

    • Store hazardous waste containers in a designated, secure area away from incompatible materials.

    • Keep waste containers closed except when adding waste.

  • Final Disposal:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Mechanism of Action: The Chk2 Signaling Pathway

This compound is a selective, ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2).[2][3] Chk2 is a critical serine/threonine kinase in the DNA damage response pathway. In response to DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated and, in turn, phosphorylates and activates Chk2.[1][4][5] Activated Chk2 then phosphorylates several downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[2][4]

Chk2_Signaling_Pathway DNA_DSB DNA Double-Strand Breaks ATM ATM (activated) DNA_DSB->ATM Chk2_inactive Chk2 (inactive) ATM->Chk2_inactive phosphorylates Chk2_active Chk2 (activated) Chk2_inactive->Chk2_active p53 p53 Chk2_active->p53 phosphorylates Cdc25A Cdc25A Chk2_active->Cdc25A phosphorylates & promotes degradation BRCA1 BRCA1 Chk2_active->BRCA1 phosphorylates NSC_109555 This compound NSC_109555->Chk2_active inhibits CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Cdc25A->CellCycleArrest DNARepair DNA Repair BRCA1->DNARepair

Caption: The Chk2 signaling pathway in response to DNA damage and its inhibition by this compound.

Experimental Protocol: Crystallization of Chk2 in Complex with this compound

The following is a summarized protocol for the co-crystallization of the Chk2 catalytic domain with this compound, based on published research.[3]

  • Protein Preparation:

    • Prepare a solution of the Chk2 catalytic domain at a concentration of 10 mg/mL in a buffer containing 25 mM Tris pH 7.2, 150 mM NaCl, and 2 mM TCEP.

  • Inhibitor Preparation:

    • Dissolve this compound in neat DMSO to create a stock solution.

  • Complex Formation:

    • Incubate the Chk2 protein solution with 1 mM this compound. The final DMSO concentration in the mixture should be 10% (v/v).

    • Incubate the mixture at room temperature for 30 minutes, followed by an additional 1.5 hours at 4°C.

    • Centrifuge the mixture to remove any insoluble compound.

  • Crystallization:

    • Use the hanging-drop vapor diffusion method.

    • Mix the protein-inhibitor solution in a 1:1 ratio with the well solution containing 0.1M HEPES pH 7.8, 0.1M magnesium nitrate, 14% (w/v) polyethylene glycol 3350, and 16% (v/v) ethylene glycol.

    • Incubate the crystallization tray at 4°C.

    • Streak-seed the drops with microseeds from a previous Chk2-ADP crystal to promote crystal growth.

    • Crystals should appear and grow to their final dimensions within 3-7 days.

By providing this detailed guidance, we aim to empower researchers to work safely and effectively with this compound, fostering a culture of safety and enabling groundbreaking scientific discoveries.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。